molecular formula C18H24N2OS B605227 Tyrphostin AG 879 CAS No. 148741-30-4

Tyrphostin AG 879

Cat. No.: B605227
CAS No.: 148741-30-4
M. Wt: 316.5 g/mol
InChI Key: XRZYELWZLNAXGE-KPKJPENVSA-N
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Description

3-amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile is a monoterpenoid.
Tyrphostin AG 879 is a compound that selectively inhibits protein tyrosine kinase and nerve growth factor-dependent tyrosine phosphorylation. (NCI)

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYELWZLNAXGE-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017139
Record name (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148741-30-4
Record name (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide
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Record name AG-879
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Record name Tyrphostin AG 879
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Record name (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide
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Foundational & Exploratory

The Mechanism of Action of Tyrphostin AG 879: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Tyrphostin AG 879, a potent tyrosine kinase inhibitor. It details its primary molecular targets, downstream signaling effects, and its application in cancer research, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of TrkA and ErbB2/HER2

This compound functions as a multi-target tyrosine kinase inhibitor, primarily exerting its effects through the competitive inhibition of two key receptor tyrosine kinases (RTKs): Tropomyosin receptor kinase A (TrkA) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] This dual inhibitory action disrupts critical signaling pathways that are often dysregulated in cancer, leading to the suppression of cell proliferation, survival, and tumorigenesis.

Inhibition of TrkA: this compound inhibits the phosphorylation of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF).[2] The NGF-TrkA signaling axis is crucial for the development and survival of neurons and has been implicated in the growth and progression of various non-nervous system cancers. By blocking TrkA activation, this compound effectively curtails the downstream signaling cascades initiated by NGF.

Inhibition of ErbB2/HER2: The compound is also a selective and potent inhibitor of ErbB2/HER2, a member of the epidermal growth factor receptor (EGFR) family.[1][3][4] ErbB2/HER2 is a well-established oncogene, and its overexpression or amplification is a key driver in several cancers, most notably breast cancer. This compound's inhibition of ErbB2/HER2 kinase activity blocks the subsequent activation of pathways that promote malignant cell behavior.[5]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various studies. The following tables summarize these key findings.

Table 1: Inhibitory Concentration (IC50) Values
Target KinaseIC50 ValueCell Line/SystemReference
TrkA Phosphorylation10 µM-[2]
ErbB2/HER21 µM-[1][3][4]
Platelet-Derived Growth Factor Receptor (PDGFR)>100 µM-[1]
Epidermal Growth Factor Receptor (EGFR)>500 µM-[1]
Table 2: In Vitro Cellular Effects
Cell LinesConcentration RangeDurationObserved EffectsReference
HL-60, U-937, PC-3, HTB-82, HTB-114, TE-671, HTB-115, HTB-880.5 - 50 µM48 hoursDose-dependent decrease in cell proliferation and increase in apoptosis (except in TE-671 and HTB-88 for apoptosis)[2]
FET6αS26XConcentration-dependent-Inhibition of cell growth[1]
v-Ha-RAS-transformed NIH 3T3<1 µM-Inhibition of ERK tyrosine phosphorylation[1]
MCF-70.4 mM - <20 µM-Dose-dependent reduction in cell number, inhibition of DNA synthesis, and inhibition of ERK-1/2 activation[1]
Table 3: In Vivo Efficacy
Animal ModelTreatmentDurationOutcomeReference
Athymic NOD/SCID mice with HTB-114 or HL-60 xenografts100 mg/kg, subcutaneous injection (10 times)19 daysDecrease in cancer growth and dramatic reductions in tumor sizes[2]
Nude mice with v-Ha-RAS transformed NIH 3T3 cells20 mg/kg, intraperitoneal injection17 days (administered on specific days)50% of mice remained tumor-free; significant reduction in the size of growing sarcomas[1]

Downstream Signaling Pathways Affected

The inhibition of TrkA and ErbB2/HER2 by this compound leads to the modulation of several critical downstream signaling pathways.

  • RAS-RAF-MEK-ERK (MAPK) Pathway: By inhibiting ErbB2, this compound prevents the activation of the Ras-MAPK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. A notable effect is the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[1] Additionally, this compound has been shown to inhibit the expression of RAF-1, a key component of this pathway.[5]

  • PI3K-Akt Pathway: The PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, is also downstream of both TrkA and ErbB2. While not as extensively detailed in the provided results, the inhibition of these upstream receptors would logically lead to the downregulation of Akt signaling.

  • STAT3 Signaling: this compound has been observed to suppress the Interleukin-6 (IL-6) induced tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] However, this effect may be non-specific to ErbB2 inhibition, suggesting a broader activity of the compound.[6][7]

  • PAK1 Activation: The compound blocks the activation of p21-activated kinase 1 (PAK1), a downstream effector of the small GTPases Rac and Cdc42, and suppresses RAS-induced malignant transformation.[1]

Tyrphostin_AG_879_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K ErbB2 ErbB2/HER2 ErbB2->Ras ErbB2->PI3K PAK1 PAK1 ErbB2->PAK1 STAT3 STAT3 ErbB2->STAT3 NGF NGF NGF->TrkA GrowthFactors Growth Factors GrowthFactors->ErbB2 Tyrphostin This compound Tyrphostin->TrkA Tyrphostin->ErbB2 Raf1 RAF-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PAK1->Transcription STAT3->Transcription

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant human TrkA or ErbB2/HER2 enzyme with a specific peptide substrate in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Detection: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value for cell growth inhibition.

Western Blotting for Protein Phosphorylation

Principle: Western blotting is used to detect specific proteins in a complex mixture. To assess the phosphorylation status of a protein, an antibody that specifically recognizes the phosphorylated form of the target protein is used.

Methodology:

  • Cell Lysis: Treat cells with this compound and/or a growth factor (e.g., NGF) for the desired time. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TrkA, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Experimental_Workflow_Western_Blot start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis detection->analysis

Western Blotting Workflow for Phospho-protein Analysis.

Conclusion

This compound is a valuable research tool for investigating signaling pathways mediated by TrkA and ErbB2/HER2. Its dual inhibitory mechanism provides a potent means to suppress cancer cell proliferation and survival both in vitro and in vivo. The technical details provided in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments utilizing this compound, ultimately contributing to a deeper understanding of its therapeutic potential.

References

Tyrphostin AG 879: A Technical Guide to a Selective TrkA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor demonstrating significant selectivity for Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This document provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its application in research settings. The information is intended to serve as a comprehensive resource for scientists and professionals engaged in neuroscience, oncology, and drug development.

Introduction

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a pivotal role in neuronal development, survival, and function.[1][2] Dysregulation of Trk signaling, particularly through the NGF-TrkA axis, has been implicated in various neurological disorders and cancers.[3] This has led to the development of small molecule inhibitors targeting these kinases. This compound has emerged as a valuable tool in this field, exhibiting preferential inhibition of TrkA over other Trk family members and other receptor tyrosine kinases.[4][5] This guide synthesizes the current knowledge on AG 879, with a focus on its utility as a selective TrkA inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the TrkA receptor. This prevents the autophosphorylation of the receptor upon NGF binding, thereby blocking the initiation of downstream signaling cascades.[2][5] The inhibition of TrkA phosphorylation effectively abrogates the activation of major signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[4][6]

Selectivity Profile

A key advantage of this compound as a research tool is its selectivity for TrkA. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AG 879 for various kinases, highlighting its selectivity profile.

Kinase TargetIC50 ValueReference(s)
TrkA 10 µM [4][5]
TrkBNot Inhibited[4][5]
TrkCNot Inhibited[4][5]
ErbB2 (HER2)1 µM[4][6]
VEGFR-2~1 µM[7]
PDGFR>100 µM[6][8]
EGFR>500 µM[4][6]

This table clearly demonstrates that while this compound is a potent inhibitor of ErbB2 and VEGFR-2 at a concentration of 1 µM, it selectively inhibits TrkA phosphorylation at 10 µM without affecting TrkB and TrkC.[4][5][7] This selectivity window allows for the specific investigation of TrkA-mediated signaling pathways.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for studying this compound, the following diagrams are provided in the DOT language for Graphviz.

NGF-TrkA Signaling Pathway and Inhibition by AG 879

cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling TrkA TrkA Receptor Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates PLCG PLCγ TrkA->PLCG Activates AG879 Tyrphostin AG 879 AG879->TrkA Inhibits Autophosphorylation MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival Differentiation Differentiation DAG_IP3->Differentiation NGF NGF NGF->TrkA Binds cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment (e.g., PC12 cells) B 2. Serum Starvation A->B C 3. Pre-treatment with AG 879 B->C D 4. NGF Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Western Blot G->H I 9. Probing with Antibodies (p-TrkA, Total TrkA, Loading Control) H->I J 10. Detection & Analysis I->J

References

Tyrphostin AG 879: A Technical Guide to its ErbB2/HER2 Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tyrphostin AG 879, a potent inhibitor of the ErbB2/HER2 receptor tyrosine kinase. This document details its inhibitory activity, mechanism of action, and provides standardized protocols for its evaluation, serving as a critical resource for researchers in oncology and drug discovery.

Core Inhibitory Activity and Selectivity

This compound is a well-characterized tyrosine kinase inhibitor with potent activity against ErbB2/HER2.[1][2] Its efficacy is highlighted by a half-maximal inhibitory concentration (IC50) of 1 µM for ErbB2/HER2.[1][2] Notably, this compound demonstrates significant selectivity for ErbB2/HER2 over other related tyrosine kinases. It is 100-fold more selective for ErbB2 than for the Platelet-Derived Growth Factor Receptor (PDGFR) and 500-fold more selective than for the Epidermal Growth Factor Receptor (EGFR).[1] The inhibitor also shows activity against the TrkA receptor with an IC50 of 10 µM, while not affecting TrkB and TrkC.[2]

Quantitative Inhibitor Activity Data
Target KinaseIC50 ValueSelectivity vs. ErbB2/HER2Reference
ErbB2/HER21 µM-[1][2]
PDGFR~100 µM100-fold less sensitive[1]
EGFR~500 µM500-fold less sensitive[1][2]
TrkA10 µM10-fold less sensitive[2]

Mechanism of Action and Cellular Effects

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the tyrosine phosphorylation of ErbB2/HER2, which in turn blocks downstream signaling cascades crucial for cancer cell growth and survival.

Inhibition of Downstream Signaling

Upon binding to the ErbB2/HER2 kinase domain, this compound inhibits the activation of key downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway.[1][3] This is evidenced by the inhibition of ERK-1/2 phosphorylation in various cancer cell lines, including MCF-7 breast cancer cells, at concentrations below 20 µM.[1][4] Furthermore, at a concentration of 10 nM, it blocks the activation of PAK1, a key downstream effector of Ras.[1]

Effects on Protein Expression

Beyond direct kinase inhibition, this compound has been shown to modulate the expression of key signaling proteins. Treatment with 5 µM of the inhibitor leads to a decrease in the expression of Hsp90 client proteins RAF-1 and HER-2.[1][3][4]

Cellular Consequences

The inhibition of these critical signaling pathways leads to a dose-dependent reduction in cell proliferation and an increase in apoptosis in a wide range of cancer cell lines.[1][2] Significant anti-proliferative effects have been observed in breast cancer (MCF-7, MDA-MB-231, SK-BR-3), leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma cell lines.[1][2][4]

Signaling Pathway and Inhibitory Action

The following diagram illustrates the canonical ErbB2/HER2 signaling pathway and the point of inhibition by this compound.

ErbB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor HER2 HER2/ErbB2 Growth Factor->HER2 Ligand Binding (for heterodimerization) P1 P HER2->P1 Autophosphorylation P2 P HER2->P2 Ras Ras P1->Ras P2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AG879 Tyrphostin AG 879 AG879->HER2 Inhibition

Caption: ErbB2/HER2 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 of this compound against ErbB2/HER2 kinase.

Materials:

  • Recombinant human ErbB2/HER2 kinase

  • Kinase-specific peptide substrate

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of this compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol details the use of the MTT assay to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) to confirm the inhibition of the MAPK pathway by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Experimental Workflow

The following diagram provides a generalized workflow for evaluating the activity of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cell Culture Treatment IC50->CellCulture ProliferationAssay Proliferation Assay (MTT) CellCulture->ProliferationAssay WesternBlot Western Blot (p-ERK) CellCulture->WesternBlot GI50 Determine GI50 ProliferationAssay->GI50 PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition AnimalModel Animal Model Studies GI50->AnimalModel PathwayInhibition->AnimalModel Efficacy Evaluate Efficacy AnimalModel->Efficacy

Caption: General workflow for kinase inhibitor evaluation.

References

Tyrphostin AG 879: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the Tropomyosin receptor kinase A (TrkA) and the Human Epidermal growth factor Receptor 2 (HER2/ErbB2). This technical guide provides a comprehensive overview of the discovery of the tyrphostin class of compounds, a detailed methodology for the synthesis of this compound, and a summary of its biological activity supported by quantitative data and experimental protocols. The document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Discovery and Background

The tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were first described as a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors in 1989 by Gazit, Yaish, Gilon, and Levitzki. Their pioneering work focused on synthesizing a series of benzylidene malononitrile derivatives that could act as competitive inhibitors at the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This research laid the groundwork for the development of selective PTK inhibitors as potential therapeutic agents for proliferative diseases driven by hyperactive tyrosine kinases.

This compound emerged from these efforts as a potent inhibitor with significant selectivity for TrkA and HER2/ErbB2, making it a valuable tool for studying the roles of these kinases in normal physiology and disease, particularly in cancer biology.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3,5-di-tert-butyl-4-hydroxybenzaldehyde C This compound A->C + B 2-Cyanothioacetamide B->C Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Catalyst->C Solvent Solvent (e.g., Ethanol, Methanol) Solvent->C Temperature Room Temperature to Reflux Temperature->C

Caption: Synthesis of this compound via Knoevenagel Condensation.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound based on standard Knoevenagel condensation methods.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-cyanothioacetamide in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold solvent to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from a suitable solvent system to yield this compound as a solid.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against several protein tyrosine kinases, with notable selectivity for TrkA and HER2/ErbB2. Its biological effects have been characterized in various cancer cell lines, where it has been shown to inhibit proliferation, induce apoptosis, and affect key signaling pathways.

Inhibitory Activity
Target KinaseIC50 ValueNotes
TrkA10 µMSelective for TrkA over TrkB and TrkC.[1]
HER2/ErbB21 µMPotent inhibitor.[2][3][4][5]
VEGFR-2 (KDR/Flk-1)~1 µMAlso shows activity against this receptor.
EGFR>100 µMSignificantly less potent against EGFR.[2]
PDGFR>500 µMHigh selectivity over PDGFR.[2]
Cellular Effects
Cell LineEffectConcentration
Various Cancer Cell LinesInhibition of cell proliferationVaries by cell line
Various Cancer Cell LinesInduction of apoptosisVaries by cell line[2]
MCF-7 (Breast Cancer)Inhibition of ERK-1/2 activation<20 µM[2]
MCF-7 (Breast Cancer)Decreased expression of RAF-1 and HER-25 µM[2]

Signaling Pathways

This compound primarily exerts its effects by inhibiting the signaling pathways downstream of TrkA and HER2/ErbB2. These pathways are crucial for cell growth, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

TrkA Signaling Pathway Inhibition

G NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization AG879 This compound AG879->Dimerization Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Survival, Growth) Downstream->Response

Caption: Inhibition of the TrkA signaling pathway by this compound.

HER2/ErbB2 Signaling Pathway Inhibition

G Ligand Growth Factor (e.g., EGF, NRG1) Partner Partner Receptor (e.g., EGFR, HER3) Ligand->Partner HER2 HER2/ErbB2 Receptor Dimerization Heterodimerization & Transphosphorylation HER2->Dimerization Partner->Dimerization AG879 This compound AG879->Dimerization Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Kinase_Assay Kinase Inhibition Assay IC50 IC50/GI50 Determination Kinase_Assay->IC50 Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Proliferation->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis->Pathway_Analysis

References

Tyrphostin AG 879: A Technical Guide to its Effects on Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor with significant anti-proliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and key experimental protocols related to the study of this compound. Its primary targets include the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Tropomyosin receptor kinase A (TrkA), making it a valuable tool for cancer research and a potential lead compound in drug development.[1][2][3] This document serves as a comprehensive resource for researchers investigating the cellular and molecular impacts of this compound.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cell growth and survival.

Primary Targets and Inhibitory Concentrations:

  • HER2/ErbB2: this compound is a potent inhibitor of HER2/ErbB2 with an IC50 of approximately 1 µM.[1][2][4] It displays high selectivity for HER2 over other receptors like EGFR and PDGFR.[1][4]

  • TrkA: The compound also inhibits TrkA phosphorylation with an IC50 of around 10 µM.[2][3] It is selective for TrkA and does not significantly affect TrkB or TrkC.[2]

By inhibiting these kinases, this compound disrupts major signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.

Effects on Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of a wide range of cancer cell lines in a dose-dependent manner. This anti-proliferative effect is a direct consequence of the blockade of growth factor receptor signaling.

Quantitative Data on Anti-Proliferative Effects:

Cell LineCancer TypeEffective ConcentrationObserved Effect
FET6αS26XBreast CancerConcentration-dependentInhibition of cell growth.[1]
NIH 3T3 (v-Ha-RAS transformed)Fibroblasts10 nMBlocks activation of PAK1 and suppresses malignant transformation.[1]
MCF-7Breast Cancer0.4 µM - <20 µMDose-dependent reduction in cell number, inhibition of DNA synthesis, and inhibition of ERK-1/2 activation.[1]
Various Human Sarcomas and CarcinomasLeiomyosarcoma, Rhabdomyosarcoma, Prostatic Adenocarcinoma, Acute Promyelocytic Leukemia, Histiocytic Lymphoma20 µMDramatic decrease in proliferation.[1]
Multiple Cancer Cell LinesVarious0.5-50 µM (48 hours)Significant and dose-dependent decrease in cell proliferation.[2]

Induction of Apoptosis

In addition to its anti-proliferative effects, this compound actively induces apoptosis, or programmed cell death, in various cancer cell models. The induction of apoptosis is a key mechanism contributing to its anti-tumor activity.

Quantitative Data on Pro-Apoptotic Effects:

Cell LineCancer TypeConcentrationObserved Effect
Various Human Sarcomas and CarcinomasLeiomyosarcoma, Rhabdomyosarcoma, Prostatic Adenocarcinoma, Acute Promyelocytic Leukemia, Histiocytic Lymphoma20 µMVariable increase in apoptosis.[1]
Multiple Cancer Cell LinesVarious0.5-50 µMDose-dependent increase in apoptosis (exceptions noted).[2]

Signaling Pathways Modulated by this compound

The anti-proliferative and pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways.

HER2/ErbB2 Signaling Pathway

This compound directly inhibits the tyrosine kinase activity of HER2. This prevents the phosphorylation of downstream signaling molecules, leading to the attenuation of signals that promote cell proliferation and survival.

HER2_Signaling_Pathway HER2 Signaling Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Ras Ras HER2->Ras Activates PI3K PI3K HER2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival AG879 This compound AG879->HER2 Inhibits

HER2 signaling inhibition by this compound.
Ras-MAPK Signaling Pathway

By inhibiting upstream receptors like HER2, this compound effectively blocks the Ras-MAPK (mitogen-activated protein kinase) pathway. This pathway is a critical regulator of cell proliferation, and its inhibition is a key component of the compound's anti-cancer effects.

Ras_MAPK_Pathway Inhibition of Ras-MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) Grb2_SOS Grb2/SOS RTK->Grb2_SOS AG879 This compound AG879->RTK Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycleProgression Cell Cycle Progression TranscriptionFactors->CellCycleProgression Experimental_Workflow General Experimental Workflow start Cell Culture treatment Treatment with This compound start->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V / TUNEL) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle_analysis protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis protein_analysis->data_analysis

References

A Technical Guide to Tyrphostin AG 879: Mechanism and Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 879 is a potent, synthetic tyrosine kinase inhibitor with significant anti-proliferative and pro-apoptotic properties. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its inhibitory effects on critical cellular signaling pathways, and its applications in cancer research. Primarily known as a selective inhibitor of the HER2/ErbB2 and TrkA receptor tyrosine kinases, AG 879 also modulates other pathways, including those involving VEGFR-2 and STAT3. Its ability to arrest cell growth and induce apoptosis in a wide range of cancer cell lines underscores its potential as a valuable tool for both basic research and preclinical drug development. This guide consolidates key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks affected by this compound.

Introduction to this compound

Tyrphostins are a class of compounds designed to inhibit the catalytic activity of protein tyrosine kinases (PTKs).[1] Dysregulation of PTK signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[1] this compound has emerged as a key research compound due to its selective inhibition of specific receptor tyrosine kinases that are crucial for tumor cell growth, proliferation, and survival. It potently targets the HER2/ErbB2 receptor, a member of the epidermal growth factor receptor (EGFR) family, which is frequently overexpressed in breast and ovarian cancers.[1][2] Additionally, it inhibits the Nerve Growth Factor (NGF) receptor, TrkA, which is implicated in the progression of neuroblastomas and other cancers.[3][4][5] This dual inhibitory profile, combined with effects on other signaling molecules, makes AG 879 a subject of intensive study.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.

PropertyValueReference(s)
CAS Number 148741-30-4[1][6]
Molecular Formula C₁₈H₂₄N₂OS[1][4][7]
Molecular Weight 316.46 g/mol [4][7][8]
Appearance Crystalline solid[1][9]
Purity ≥99%[4][7]
Solubility Soluble in DMSO (>10 mM) and Ethanol (~25 mM)[4][8]

Mechanism of Action and Key Molecular Targets

This compound functions by competitively binding to the ATP-binding site within the catalytic domain of target tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. This action blocks the initiation and propagation of signaling cascades that drive malignant phenotypes. The primary and secondary molecular targets of AG 879 are detailed below.

Inhibitory Profile and Selectivity

The efficacy of this compound is defined by its half-maximal inhibitory concentration (IC50) against various kinases. The compound demonstrates significant selectivity, particularly for HER2 over other receptors like EGFR and PDGFR.

Target KinaseIC50 ValueSelectivity NotesReference(s)
HER2/ErbB2 1 μM~500-fold more selective than for EGFR[6][10]
TrkA 10 μM (for phosphorylation)Selective for TrkA over TrkB and TrkC[11]
VEGFR-2 (FLK-1) ~1 μM-[1][12]
ETK Activation ~5 nM-[1]
STAT3 Phosphorylation 15 μMSuppresses IL-6 induced phosphorylation[1]
5-Lipoxygenase (5-LO) 78 nM-[13]
Inhibition of the HER2/ErbB2 Signaling Pathway

HER2 is a critical driver of cell proliferation and survival. Upon dimerization, it activates downstream pathways, including the Ras/Raf/MAPK and PI3K/AKT cascades. This compound directly inhibits HER2 kinase activity, leading to the suppression of these pathways.[2] Notably, AG 879 has also been shown to decrease the expression of both HER-2 and RAF-1, an upstream MAP kinase kinase kinase, adding another layer to its inhibitory mechanism.[2][12]

HER2_Pathway Ligand Growth Factor (e.g., NRG1) HER2 HER2/ErbB2 Ligand->HER2 Dimer Receptor Dimerization & Autophosphorylation HER2->Dimer PI3K PI3K Dimer->PI3K Grb2 Grb2/Sos Dimer->Grb2 AG879 This compound AG879->HER2 Inhibits Kinase Activity Raf1 RAF-1 AG879->Raf1 Inhibits Expression AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Ras Ras Grb2->Ras Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HER2 signaling pathway by this compound.

Inhibition of the TrkA (NGFR) Signaling Pathway

The Nerve Growth Factor (NGF) receptor, TrkA, is another key target of AG 879.[4] The NGF/TrkA axis is vital for neuronal survival and differentiation but is also co-opted by cancer cells, such as glioblastoma, to promote growth and maintenance.[3] By inhibiting TrkA phosphorylation, AG 879 blocks downstream signaling, including the activation of the PI3K/AKT pathway, thereby reducing cancer cell proliferation.[3][6]

TrkA_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Dimer Dimerization & Autophosphorylation TrkA->Dimer PI3K PI3K Dimer->PI3K PLC PLCγ Dimer->PLC AG879 This compound AG879->Dimer Inhibits Phosphorylation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation, Survival, Neurite Outgrowth pAKT->Proliferation DAG_IP3 DAG / IP3 PLC->DAG_IP3 DAG_IP3->Proliferation

Caption: Inhibition of the TrkA (NGFR) signaling pathway by this compound.

Summary of Biological and Cellular Effects

This compound induces significant dose-dependent effects on cancer cells, primarily through the inhibition of proliferation and the induction of apoptosis.[6] Its efficacy has been demonstrated across a diverse panel of human cancer cell lines.

Cell LineCancer TypeEffectConcentrationReference(s)
MCF-7, SK-BR-3 Breast CancerReduced cell number, inhibited ERK-1/2 activation0.4 - 20 μM[12]
U118, U251 GlioblastomaDecreased cell proliferation, inhibited AKT activation10 μM[3][14]
HL-60 Promyelocytic LeukemiaDecreased proliferation, induced apoptosis0.5 - 50 μM
U-937 Histiocytic LymphomaDecreased proliferation, induced apoptosis0.5 - 50 μM
PC-3 Prostatic AdenocarcinomaDecreased proliferation, induced apoptosis0.5 - 50 μM
HTB-114, etc. LeiomyosarcomaDecreased proliferation, induced apoptosis0.5 - 50 μM
HTB-82, TE-671 RhabdomyosarcomaDecreased proliferation0.5 - 50 μM[8]
NIH 3T3 (v-Ha-RAS) Transformed FibroblastsSuppressed malignant transformation<1 μM[8][10]

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the effects of this compound.

General Experimental Workflow

A typical workflow for assessing the impact of AG 879 involves cell culture, compound treatment, and subsequent analysis of cellular and molecular endpoints.

Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat Cells with AG 879 (Dose-Response/Time-Course) culture->treat stock Prepare AG 879 Stock (DMSO) stock->treat endpoint Endpoint Analysis treat->endpoint prolif Cell Proliferation (MTT Assay) endpoint->prolif apop Apoptosis Assay (e.g., Annexin V) endpoint->apop western Protein Analysis (Western Blot) endpoint->western kinase Kinase Activity (In Vitro Assay) endpoint->kinase data Data Analysis & Interpretation prolif->data apop->data western->data kinase->data

Caption: General experimental workflow for evaluating this compound.

Protocol: Cell Proliferation (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of AG 879.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a concentrated DMSO stock. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AG 879 dose.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X AG 879 working solutions or vehicle control. Incubate for the desired time period (e.g., 48 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

  • Measurement: Incubate overnight at 37°C to ensure complete dissolution of formazan crystals. Measure the absorbance at 550 nm using a microplate reader, with a reference wavelength of 690 nm.[8]

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol: Western Blot for Protein Phosphorylation

This protocol is based on the analysis of AKT phosphorylation following AG 879 treatment.[3]

  • Cell Lysis: After treating cells with AG 879 as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Lowry or BCA protein assay.[3]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total AKT) and a loading control (e.g., β-actin).[3]

Protocol: In Vitro Kinase Assay

This protocol outlines a general method for measuring direct kinase inhibition by AG 879.[10]

  • Reaction Setup: In a reaction well, combine the recombinant purified kinase, a suitable peptide substrate, and this compound at various concentrations in an appropriate kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding an ATP/Mg²⁺ mix containing radiolabeled [γ-³³P]-ATP.[10]

  • Incubation: Allow the reaction to proceed for 40 minutes at room temperature.[10]

  • Termination: Stop the reaction by adding a 3% phosphoric acid solution.[10]

  • Substrate Capture: Spot a portion of the reaction mixture onto a P30 filtermat, which traps the phosphorylated peptide substrate.[10]

  • Washing: Wash the filtermat three times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[10]

  • Measurement: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the activity in the presence of AG 879 to a control reaction (without inhibitor) to determine the percent inhibition and calculate the IC50 value.

Conclusion and Future Directions

This compound is a versatile and selective tyrosine kinase inhibitor that serves as an invaluable tool for cancer research. Its well-characterized inhibitory effects on the HER2 and TrkA signaling pathways, coupled with its ability to modulate other oncogenic signals, provide a solid foundation for investigating the mechanisms of cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize AG 879 in their studies. Future research may focus on its potential in combination therapies, the full characterization of its off-target effects, and its efficacy in more complex in vivo models to further delineate its therapeutic potential.

References

An In-depth Technical Guide to the Downstream Targets of Tyrphostin AG 879

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Tyrphostin AG 879 is a potent tyrosine kinase inhibitor with significant anti-neoplastic properties. This document provides a comprehensive technical overview of its primary molecular targets and the subsequent downstream signaling pathways affected by its inhibitory action. It is designed to serve as a critical resource for researchers investigating its mechanism of action and for professionals in the field of drug development exploring its therapeutic potential. This guide summarizes key quantitative data, outlines detailed experimental protocols for target validation, and presents visual diagrams of the core signaling cascades and experimental workflows.

Primary Molecular Targets of this compound

This compound is a well-characterized tyrosine kinase inhibitor that demonstrates specificity for two primary receptor tyrosine kinases:

  • TrkA (Tropomyosin receptor kinase A): The high-affinity receptor for Nerve Growth Factor (NGF). This compound inhibits NGF-dependent TrkA autophosphorylation.[1] It is selective for TrkA and does not significantly affect TrkB or TrkC.[2][3]

  • ErbB2 (HER2/neu): A member of the epidermal growth factor receptor (EGFR) family. This compound is a selective inhibitor of ErbB2, with a significantly higher potency for ErbB2 compared to EGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[2][4][5]

The inhibitory action of this compound on these two receptors forms the basis of its downstream cellular effects, which primarily involve the disruption of key signaling pathways controlling cell proliferation, survival, and differentiation.

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The efficacy of this compound has been quantified across various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and effective doses reported in the literature.

Target/Process Parameter Value Cell/System Reference
TrkA IC5010 µMCell-free[2][3]
ErbB2 (HER2/neu) IC501 µMCell-free[2][4][6]
EGFR Selectivity>500-fold less sensitive than ErbB2Cell-free[2]
PDGFR Selectivity>100-fold less sensitive than ErbB2Cell-free[4][5]
Cell Proliferation Effective Conc.0.5-50 µMVarious cancer cell lines[2]
Apoptosis Induction Effective Conc.0.5-50 µMVarious cancer cell lines[2]
RAF-1 mRNA Reduction Effective Conc.5 µMMCF-7 cells
AKT Activation Inhibition Effective Conc.10 µMU118 Glioblastoma cells[7]

Downstream Signaling Pathways and Cellular Consequences

Inhibition of TrkA and ErbB2 by this compound leads to the attenuation of multiple downstream signaling cascades.

TrkA-Mediated Signaling Pathway

The binding of NGF to TrkA normally triggers receptor dimerization and autophosphorylation, initiating several downstream pathways. This compound blocks the initial autophosphorylation step, leading to the inhibition of:

  • PI3K/AKT Pathway: Inhibition of Phosphatidylinositol 3-kinase (PI3K) activation, which subsequently prevents the phosphorylation and activation of AKT, a key regulator of cell survival and proliferation.[1][7]

  • RAS/MAPK Pathway: Attenuation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the activation of Raf-1 and ERK (extracellular signal-regulated kinase), which are crucial for cell proliferation and differentiation.[1]

  • PLCγ Pathway: Inhibition of Phospholipase C-gamma (PLCγ) phosphorylation, a key step in signal transduction pathways involving calcium signaling and protein kinase C activation.[1]

The collective inhibition of these pathways results in decreased cell proliferation and survival, and in the context of neuronal cells, the inhibition of neurite outgrowth.[1][8]

Tyrphostin_AG_879_TrkA_Pathway Tyrphostin_AG_879 This compound TrkA TrkA Receptor Tyrphostin_AG_879->TrkA PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS PLCg PLCγ TrkA->PLCg AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->Proliferation NeuriteOutgrowth Neurite Outgrowth ERK->NeuriteOutgrowth

Caption: Inhibition of the TrkA signaling pathway by this compound.

ErbB2 (HER2)-Mediated Signaling Pathway

This compound's potent inhibition of ErbB2 disrupts its role in oncogenic signaling, particularly in HER2-positive cancers. The downstream consequences include:

  • Inhibition of the MAPK Pathway: Similar to its effect on the TrkA pathway, AG 879 inhibits the activation of ERK-1/2 downstream of ErbB2.[4]

  • Downregulation of RAF-1 Expression: Beyond inhibiting its activation, this compound has been shown to markedly decrease the gene expression of RAF-1, an upstream MAP kinase kinase kinase.[9][10] This represents a significant secondary mechanism for disrupting the MAPK cascade.

  • Suppression of PAK1 Activation: AG 879 blocks the activation of p21-activated kinase 1 (PAK1), a kinase involved in cytoskeletal dynamics and cell motility, and suppresses RAS-induced malignant transformation.[3][4]

  • Downregulation of HER-2 Expression: The compound has also been noted to inhibit the expression of the HER-2 protein itself, potentially through feedback mechanisms or effects on protein stability.[9][10]

These actions culminate in potent anti-proliferative and pro-apoptotic effects in ErbB2-dependent cancer cells.[2]

Tyrphostin_AG_879_ErbB2_Pathway Tyrphostin_AG_879 This compound ErbB2 ErbB2 (HER2) Receptor Tyrphostin_AG_879->ErbB2 RAF1 RAF-1 Tyrphostin_AG_879->RAF1 Inhibits Expression Apoptosis Apoptosis Tyrphostin_AG_879->Apoptosis RAS RAS ErbB2->RAS RAS->RAF1 PAK1 PAK1 RAS->PAK1 ERK ERK RAF1->ERK Proliferation Cell Proliferation ERK->Proliferation PAK1->Proliferation

Caption: Inhibition of the ErbB2 (HER2) signaling pathway by this compound.

Experimental Protocols

Investigating the downstream effects of this compound typically involves assessing the phosphorylation status and expression levels of key signaling proteins. Immunoprecipitation followed by Western blotting is a standard and powerful technique for this purpose.

Protocol: Immunoprecipitation and Western Blotting for TrkA Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cell-based assay.

Materials:

  • Cell Line: PC12 cells (endogenously express TrkA).

  • This compound (stock solution in DMSO).

  • Nerve Growth Factor (NGF).

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary Antibodies: Anti-phospho-TrkA (Tyr490), Anti-TrkA.

  • Protein A/G-coupled agarose or magnetic beads.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate PC12 cells to achieve 70-80% confluency.

    • Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat cells with desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours.

    • Stimulate cells with NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration (e.g., via BCA assay).

  • Immunoprecipitation:

    • Normalize protein amounts for all samples.

    • To 500 µg of protein lysate, add 2-5 µg of anti-TrkA antibody.

    • Incubate with gentle rotation for 3 hours to overnight at 4°C.

    • Add 20-30 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation (200 x g for 5 minutes).[11]

    • Wash the bead pellet three times with cold lysis buffer.[11]

  • Western Blotting:

    • Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the anti-phospho-TrkA primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed for total TrkA.

IP_Western_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Western Blot Analysis A 1. Cell Culture & Serum Starvation B 2. AG 879 Pre-treatment A->B C 3. NGF Stimulation B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Incubate Lysate with anti-TrkA Ab D->E F 6. Add Protein A/G Beads E->F G 7. Wash Beads F->G H 8. Elute Protein G->H I 9. SDS-PAGE H->I J 10. Protein Transfer I->J K 11. Probe with anti-p-TrkA Ab J->K L 12. Detection K->L

Caption: Workflow for Immunoprecipitation and Western Blotting analysis.

Conclusion

This compound exerts its biological effects primarily through the potent and selective inhibition of the TrkA and ErbB2 receptor tyrosine kinases. This inhibition leads to the disruption of major downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades, which are fundamental to cell proliferation and survival. Furthermore, AG 879 demonstrates an ability to suppress the expression of key oncogenic proteins like RAF-1 and HER-2, adding another layer to its mechanism of action. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the complex downstream network of this compound and explore its therapeutic applications.

References

Tyrphostin AG 879: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879, a potent inhibitor of tyrosine kinases, is emerging as a valuable tool in the exploration of therapeutic strategies for neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical research models of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease. This document details its effects on key signaling pathways, provides structured quantitative data, and outlines comprehensive experimental protocols for its use in a laboratory setting.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of two key receptor tyrosine kinases: Tropomyosin receptor kinase A (TrkA) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).

TrkA Inhibition: TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), a neurotrophin crucial for the survival, differentiation, and maintenance of neurons. Dysregulation of the NGF-TrkA signaling pathway is implicated in the pathogenesis of various neurodegenerative diseases. By inhibiting TrkA phosphorylation, this compound can modulate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival and apoptosis.

ErbB2/HER2 Inhibition: While traditionally studied in the context of cancer, ErbB2 signaling has been increasingly implicated in the central nervous system. Aberrant ErbB2 activity in the brain may contribute to the pathology of Alzheimer's disease by affecting the processing of amyloid precursor protein (APP) and modulating autophagy, a key cellular process for clearing aggregated proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Target IC₅₀ Cell Line/System Reference
TrkA phosphorylation10 µMCell-free assay[1]
ErbB2/HER21 µMCell-free assay[1][2]
PDGFR>100 µMCell-free assay[2]
EGFR>500 µMCell-free assay[2]
Biological Effect Concentration Cell Line Observed Effect Reference
Inhibition of Neurite Outgrowth0.6 µMSH-SY5YReversion of Ang II and CGP42112A-induced neurite outgrowth[3]
Inhibition of Cell Proliferation0.5-50 µMVarious cancer cell linesSignificant, dose-dependent decrease in cell proliferation[1]
Induction of Apoptosis0.5-50 µMVarious cancer cell linesDose-dependent increase in apoptosis[1]
Inhibition of RAF-1 and HER-2 expressionNot specifiedBreast cancer cellsInhibition of MAP kinase activation[4]

Signaling Pathways

The inhibitory action of this compound on TrkA and ErbB2 receptors modulates critical downstream signaling pathways implicated in neurodegeneration.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K MAPK_pathway RAS/MEK/ERK (MAPK Pathway) TrkA->MAPK_pathway AG879 This compound AG879->TrkA Inhibits phosphorylation Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival (Pro-survival) Akt->Neuronal_Survival Promotes Apoptosis Apoptosis (Pro-death) Akt->Apoptosis Inhibits MAPK_pathway->Neuronal_Survival Promotes

TrkA Signaling Inhibition by this compound

ErbB2_Signaling_Pathway ErbB2 ErbB2 Receptor Autophagy_Initiation Autophagy Initiation ErbB2->Autophagy_Initiation Inhibits AG879 This compound AG879->ErbB2 Inhibits APP_CTF_Clearance APP-CTF Clearance Autophagy_Initiation->APP_CTF_Clearance Promotes Amyloid_Beta Amyloid-β Production APP_CTF_Clearance->Amyloid_Beta Reduces AD_Pathology Alzheimer's Disease Pathology Amyloid_Beta->AD_Pathology Contributes to Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_AG879 Prepare AG 879 dilutions Incubate Pre-incubate AG 879 with Kinase Mix Prep_AG879->Incubate Prep_Kinase_Mix Prepare Kinase/ Substrate Mix Prep_Kinase_Mix->Incubate Add_ATP Add [γ-³²P]ATP to start reaction Incubate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Spot_Paper Spot on P81 Paper Incubate_Reaction->Spot_Paper Wash Wash Paper Spot_Paper->Wash Count Scintillation Counting Wash->Count Calculate_Inhibition Calculate % Inhibition Count->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

References

Tyrphostin AG 879: A Technical Guide to its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879 is a potent and selective inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling and proliferation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its inhibitory effects on key signaling pathways implicated in cancer and other diseases. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is a synthetic organic compound belonging to the tyrphostin family of protein kinase inhibitors.[1] Its structure is characterized by a substituted phenolic ring linked to a cyano-thioacrylamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 148741-30-4[1][2]
Molecular Formula C₁₈H₂₄N₂OS[2]
Molecular Weight 316.46 g/mol [3]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] Insoluble in water.[2]
Storage Store at -20°C.[2][2]

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against several tyrosine kinases, with particular potency towards TrkA and ErbB2 (HER2).[4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often hyperactivated in cancerous cells.

Inhibitory Profile

The inhibitory activity of this compound has been quantified against a range of kinases, as summarized in the table below.

Table 2: Inhibitory Activity (IC₅₀) of this compound

Target KinaseIC₅₀NotesReference
TrkA 10 μMSelective for TrkA over TrkB and TrkC.[2][4][2][4]
ErbB2 (HER2) 1 μMAt least 500-fold more selective for ErbB2 than for EGFR.[4][3][4][5]
VEGFR-2 (FLK-1) ~1 μM[1]
PDGFR ~100 μM100-fold less sensitive than ErbB2.[3]
EGFR >500 μM[4]
ETK ~5 nMBlocks the interaction between ETK and PAK1.[1][1]
STAT3 15 μMSuppresses IL-6-induced tyrosine phosphorylation.[1][1]
Effects on Cellular Processes
  • Cell Proliferation: this compound has been shown to decrease cell proliferation in a dose-dependent manner in various cancer cell lines, including those from human leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma.[4]

  • Apoptosis: The compound induces a dose-dependent increase in apoptosis in several cancer cell lines.[4]

  • In Vivo Efficacy: In animal models, this compound has demonstrated the ability to reduce tumor size and inhibit cancer growth.[4]

Key Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting the TrkA and ErbB2 signaling pathways. It has also been observed to have non-specific inhibitory effects on the IL-6/STAT3 pathway.

TrkA Signaling Pathway

Nerve Growth Factor (NGF) binding to the TrkA receptor induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote neuronal survival and differentiation. In cancer, this pathway can be aberrantly activated. This compound inhibits the initial phosphorylation of TrkA, thereby blocking these downstream signals.

TrkA_Signaling cluster_membrane Cell Membrane TrkA TrkA Downstream Signaling Downstream Signaling TrkA->Downstream Signaling Activates NGF NGF NGF->TrkA Binds AG879 AG879 AG879->TrkA Inhibits

This compound inhibits NGF-induced TrkA signaling.
ErbB2 (HER2) Signaling Pathway

ErbB2 is a receptor tyrosine kinase that can form homodimers or heterodimers with other ErbB family members, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. This compound's inhibition of ErbB2 phosphorylation blocks these oncogenic signals.

ErbB2_Signaling cluster_membrane Cell Membrane ErbB2 ErbB2 Ras Ras ErbB2->Ras PI3K PI3K ErbB2->PI3K AG879 AG879 AG879->ErbB2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

This compound blocks ErbB2-mediated signaling pathways.
IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) signaling through the gp130 receptor and subsequent activation of STAT3 is crucial for many cellular processes. While this compound is primarily a TrkA and ErbB2 inhibitor, it has been shown to non-specifically suppress the IL-6-induced phosphorylation of STAT3.

IL6_STAT3_Signaling cluster_membrane Cell Membrane gp130 gp130 JAK JAK gp130->JAK Activates IL-6 IL-6 IL-6->gp130 Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 AG879 AG879 AG879->STAT3 Inhibits Phosphorylation (Non-specific)

Non-specific inhibition of STAT3 phosphorylation by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Kinase Inhibition Assay (Radiolabeled)

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate, and this compound Start->Incubate Initiate Initiate Reaction with [γ-³³P]ATP Incubate->Initiate Stop Stop Reaction with Phosphoric Acid Initiate->Stop Spot Spot Reaction Mix onto P30 Filter Mat Stop->Spot Wash Wash Filter Mat Spot->Wash Measure Measure Radioactivity via Scintillation Counting Wash->Measure End End Measure->End

Workflow for a radiolabeled kinase inhibition assay.

Methodology:

  • Reaction Setup: In a suitable reaction buffer, combine the recombinant kinase, a specific peptide substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of Mg²⁺ and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).

  • Reaction Termination: Stop the reaction by adding a 3% phosphoric acid solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto a P30 filter mat, which traps the phosphorylated peptide substrate.

  • Washing: Wash the filter mat three times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Analysis: Determine the level of kinase activity inhibition by comparing the radioactivity of samples with this compound to control samples without the inhibitor.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-50 μM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol details a method to quantify apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blotting for Signaling Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt) in response to this compound treatment.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of TrkA and ErbB2 signaling in various cellular processes and disease models. Its well-characterized inhibitory profile and demonstrated anti-proliferative and pro-apoptotic effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound.

References

Methodological & Application

Tyrphostin AG 879 protocol for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tyrphostin AG 879, a versatile tyrosine kinase inhibitor. This document details its mechanism of action, summarizes its effects on various cell lines, and offers detailed protocols for its use in cell culture experiments.

Introduction

This compound is a synthetically derived tyrosine kinase inhibitor with potent anti-proliferative properties.[1] It is recognized for its selective inhibition of several key protein tyrosine kinases (PTKs) that are crucial in signal transduction pathways governing cell growth, differentiation, and survival.[1] Its ability to target specific kinases involved in oncogenesis has made it a valuable tool in cancer research and drug development.

Mechanism of Action

This compound exhibits a multi-targeted inhibitory profile. Its primary mechanisms include:

  • HER2/ErbB2 Inhibition : AG 879 is a potent inhibitor of HER2 (also known as ErbB2) tyrosine kinase, with a reported IC50 of approximately 1 µM.[2][3][4][5] It shows high selectivity for HER2 over other receptors like EGFR and PDGFR, by 500-fold and 100-fold respectively.[2][5]

  • TrkA Inhibition : The compound blocks nerve growth factor (NGF)-dependent TrkA receptor tyrosine kinase phosphorylation.[1][3]

  • MAPK Pathway Interference : By targeting upstream kinases, AG 879 affects the mitogen-activated protein (MAP) kinase cascade. It has been shown to inhibit the activation of ERK-1/2 and also suppress the expression of RAF-1, an upstream MAP kinase kinase kinase.[2][4][6]

  • Inhibition of Other Kinases : AG 879 also inhibits the VEGF receptor FLK1 (IC50 ≈ 1 µM) and the activation of ETK (IC50 ≈ 5 nM), which in turn blocks the ETK-PAK1 interaction and suppresses Ras-induced transformation.[1][4]

  • Non-specific Effects : Studies have indicated that this compound can have non-specific suppressive effects on the IL-6/STAT3 signaling pathway.[1][7][8][9]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and effective doses of this compound from various studies.

Table 1: IC50 Values of this compound for Various Kinases

Target KinaseIC50 ValueNotes
HER2/ErbB21 µM[2][3][4][5]Cell-free assay.
TrkA10 µM[3]-
TrkA~40 µM[1]In PC-12 cells.
FLK1 (VEGF Receptor)~1 µM[1]-
ETK Activation~5 nM[1]-
STAT3 Phosphorylation15 µM[1]IL-6 induced in schwannoma cells.
5-Lipoxygenase (5-LO)78 nM[10]-

Table 2: Effective Concentrations of this compound in Cell Culture

ConcentrationCell Line(s)Observed Effect
10 nMNIH 3T3 (Ras-transformed)Blocks activation of PAK1.[2][4]
<1 µMNIH 3T3 (v-Ha-RAS-transformed)Inhibits Tyr-phosphorylation of ERK.[2]
0.4 µMMCF-7 (Breast Cancer)Significantly reduces cell number.[2][4]
5 µMMCF-7 (Breast Cancer)Decreases expression of RAF-1 and HER-2.[2][11]
<20 µMMCF-7 (Breast Cancer)Inhibits activation of ERK-1/2.[2]
20 µMVarious Cancer LinesDramatically decreases proliferation and increases apoptosis.[2][4][11]
0.5 - 50 µMVarious Cancer LinesDose-dependently decreases cell proliferation over 48 hours.[3]

*Includes cell lines from leiomyosarcoma (HTB-114, HTB-115), rhabdomyosarcoma (HTB-82), prostatic adenocarcinoma (PC-3), acute promyelocytic leukemia (HL-60), and histiocytic lymphoma (U-937).[2][3][4][11]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key signaling pathways affected by this compound and a standard experimental workflow.

Tyrphostin_AG_879_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Ras Ras HER2->Ras TrkA TrkA Proliferation Proliferation TrkA->Proliferation RAF1 RAF-1 Ras->RAF1 PAK1 PAK1 Ras->PAK1 MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->Proliferation PAK1->Proliferation STAT3 STAT3 Transcription Transcription STAT3->Transcription AG879 Tyrphostin AG 879 AG879->HER2 AG879->TrkA AG879->RAF1 Inhibits Expression AG879->STAT3 Non-specific Inhibition IL6_path IL-6 Pathway IL6_path->STAT3

Caption: Mechanism of action for this compound.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plates (100 µL medium/well) start->step1 step2 Incubate until cells adhere (e.g., 24 hours) step1->step2 step3 Add varying concentrations of This compound step2->step3 step4 Incubate for desired period (e.g., 46 hours) step3->step4 step5 Add 10 µL MTT solution (5 mg/mL in PBS) to each well step4->step5 step6 Incubate for 4 hours at 37°C step5->step6 step7 Add 100 µL Solubilization Solution (10% SDS in 0.01 M HCl) step6->step7 step8 Incubate overnight at 37°C in a humidified atmosphere step7->step8 step9 Read absorbance at 550 nm (Reference filter: 690 nm) step8->step9 end End step9->end

Caption: Experimental workflow for a cell proliferation MTT assay.

Experimental Protocols

  • Solubility : this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.[2][4]

  • Preparation of Stock Solution (e.g., 10 mM) :

    • The molecular weight of this compound is 316.33 g/mol .

    • To prepare a 10 mM stock solution, dissolve 3.16 mg of this compound powder in 1 mL of sterile, high-quality DMSO.

    • Vortex thoroughly until the powder is completely dissolved. If needed, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[4]

  • Storage :

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • The stock solution is stable for several months when stored below -20°C.[4]

  • Working Solution :

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentrations using a sterile cell culture medium.

    • Note : The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

This protocol is adapted from methodologies used in studies with this compound.[2] It is designed to assess the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cells of interest cultured in appropriate growth medium.

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells for vehicle control and untreated controls.

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AG 879 (e.g., 0.1 µM to 50 µM). Add medium with the corresponding DMSO concentration to the vehicle control wells.

  • Treatment Incubation : Incubate the plate for the desired treatment period (e.g., 46-48 hours).[2][3]

  • MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation : Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization : Add 100 µL of the solubilization solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Final Incubation : Incubate the plate overnight at 37°C to ensure complete solubilization of the crystals.

  • Data Acquisition : Measure the absorbance of each well at 550 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of AG 879 that causes 50% inhibition of cell proliferation.

References

Application Notes and Protocols for Tyrphostin AG 879 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Tyrphostin AG 879 in various in vitro assays. This document includes information on the compound's mechanism of action, solubility characteristics, and step-by-step instructions for preparing stock and working solutions.

Introduction

This compound is a potent and selective tyrosine kinase inhibitor. It is particularly noted for its inhibitory activity against HER2 (ErbB2) and the TrkA receptor.[1][2] With an IC50 of 1 µM for HER2/ErbB2, it demonstrates significantly higher selectivity for ErbB2 over EGFR and PDGFR.[2][3][4] Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines makes it a valuable tool for cancer research and drug development.[1][5]

Mechanism of Action

This compound primarily exerts its effects by inhibiting the phosphorylation of key signaling proteins. It has been shown to block the activation of the HER2/ErbB2 signaling pathway, which is often overactive in certain types of cancer.[6] Additionally, it inhibits TrkA phosphorylation, though with a lower potency (IC50 of 10 µM).[1] The inhibition of these pathways can lead to a reduction in cell proliferation and the induction of apoptosis.[1][5] Furthermore, some studies suggest that this compound may have non-specific suppressive effects on other signaling pathways, such as the IL-6/STAT3 pathway.[7]

Signaling Pathway Inhibition

The diagram below illustrates the primary signaling pathways inhibited by this compound.

Tyrphostin_AG_879_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 Downstream_HER2 Downstream Signaling (e.g., MAPK pathway) HER2->Downstream_HER2 Phosphorylation TrkA TrkA Downstream_TrkA Downstream Signaling (e.g., PI3K/Akt pathway) TrkA->Downstream_TrkA Phosphorylation Cell_Effects Inhibition of Proliferation Induction of Apoptosis Downstream_HER2->Cell_Effects Downstream_TrkA->Cell_Effects AG879 This compound AG879->HER2 AG879->TrkA

Caption: this compound inhibits HER2/ErbB2 and TrkA signaling pathways.

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The compound is readily soluble in organic solvents but is insoluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO.

SolventSolubilityNotes
DMSO ≥31.6 mg/mL (≥100 mM)[4][8]The recommended solvent for preparing stock solutions. Use fresh, anhydrous DMSO for best results.[2]
Ethanol ≥2.36 mg/mL to 7.9 mg/mL (approx. 7.5 mM to 25 mM)[2][4][8]Sonication may be required to achieve complete dissolution.[4]
Water Insoluble[2]Not a suitable solvent for this compound.

Note: To enhance solubility, warming the solution at 37°C for 10 minutes or using an ultrasonic bath is recommended.[8]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 316.46 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.165 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.165 mg of powder.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, warm the tube in a 37°C water bath for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least one year when stored at -80°C and for one month at -20°C.[2]

Experimental Workflow for In Vitro Assays

The following diagram outlines a general workflow for using this compound in cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start stock Prepare 10 mM Stock Solution in DMSO start->stock working Prepare Working Solutions in Cell Culture Medium stock->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Assay (e.g., MTT, Apoptosis Assay) incubate->assay data Data Acquisition and Analysis assay->data end End data->end

Caption: General workflow for in vitro cell-based assays using this compound.

Protocol for Cell-Based Assays (e.g., MTT Proliferation Assay)

This protocol provides a general guideline for treating cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental setup. Working concentrations in the range of 0.5 µM to 50 µM have been reported to be effective in various cell lines.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well plates)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (or other proliferation assay reagent)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared working solutions (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Add 100 µL of the solubilization solution to each well.[2]

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.[3]

Concluding Remarks

These guidelines provide a comprehensive overview for the effective use of this compound in in vitro research. Adherence to these protocols will help ensure the generation of reliable and reproducible data. Researchers should always consult relevant literature for cell line-specific concentrations and treatment times.

References

Tyrphostin AG 879: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of Tyrphostin AG 879, a potent tyrosine kinase inhibitor.

This compound is a well-characterized inhibitor of Tropomyosin receptor kinase A (TrkA) and a selective inhibitor of the ErbB2/HER2 receptor tyrosine kinase.[1][2] Its ability to modulate these key signaling pathways has made it a valuable tool in cancer research and neurobiology. This document outlines the essential information for preparing stock solutions, proper storage, and provides protocols for its application in cell-based assays.

Chemical Properties and Solubility

Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. It is practically insoluble in water but soluble in organic solvents.[3] To achieve higher concentrations, warming the solution to 37°C and using an ultrasonic bath is recommended.[4][5]

Solvent Solubility Molar Concentration (approx.)
DMSO31.7 - 50 mg/mL[1][6]100.17 - 158.00 mM[1][6]
Ethanol3 - 7.9 mg/mL[3][6][7]9.47 - 24.96 mM[6][7]

Note: The use of fresh, high-quality DMSO is crucial, as moisture can reduce the solubility of this compound.[3]

Stock Solution Preparation and Storage

To ensure the long-term stability and activity of this compound, proper storage of both the powdered form and stock solutions is essential.

Form Storage Temperature Storage Duration
Powder-20°C3 years[1][3][6][7]
4°C2 years[1]
In Solvent-80°C1-2 years[1][3][6][7]
-20°C1 month - 1 year[1][3]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (Molecular Weight: 316.46 g/mol )[3][6][7]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.16 mg of this compound powder.

    • Add 1 mL of sterile DMSO to the powder.

    • To aid dissolution, gently warm the tube to 37°C and sonicate for a few minutes until the solution is clear.[4][5]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3][6]

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by inhibiting the tyrosine kinase activity of TrkA and ErbB2/HER2.[1][2][8] This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

  • TrkA Inhibition: this compound inhibits TrkA phosphorylation with an IC50 of approximately 10 μM.[1][2][8] It does not significantly inhibit TrkB or TrkC.[1][2][8]

  • ErbB2/HER2 Inhibition: It is a potent and selective inhibitor of ErbB2/HER2 with an IC50 of 1 μM.[1][2][3][8] Its selectivity for ErbB2 is 100- and 500-fold higher than for PDGFR and EGFR, respectively.[3][7][8]

The inhibition of these receptors leads to the downregulation of downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer.[9]

Tyrphostin_AG_879_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TrkA TrkA Ras Ras TrkA->Ras HER2 ErbB2/HER2 HER2->Ras STAT3 STAT3 HER2->STAT3 Indirect Inhibition PAK1 PAK1 HER2->PAK1 AG879 This compound AG879->TrkA Inhibits (IC50 ~10 µM) AG879->HER2 Inhibits (IC50 = 1 µM) Raf Raf-1 Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival STAT3->Proliferation STAT3->Survival Transformation Malignant Transformation PAK1->Transformation

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay):

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. A common concentration range to test is 0.1 to 50 µM.[1]

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 550 nm using a microplate reader.[3]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_AG879 Prepare this compound dilutions in media Incubate_Overnight->Prepare_AG879 Treat_Cells Treat cells with AG 879 and vehicle control Prepare_AG879->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution (5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilization Add solubilization solution Incubate_MTT->Add_Solubilization Incubate_Solubilization Incubate overnight at 37°C Add_Solubilization->Incubate_Solubilization Read_Absorbance Read absorbance at 550 nm Incubate_Solubilization->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for an MTT cell proliferation assay.

Western Blotting for Phospho-ERK Inhibition:

This protocol can be used to determine the effect of this compound on the phosphorylation of downstream signaling proteins like ERK.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for a specific duration (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (and total ERK as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

These protocols provide a foundation for utilizing this compound in your research. Remember to consult the specific literature for your cell type and experimental system to optimize the conditions for your studies.

References

Tyrphostin AG 879: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tyrphostin AG 879 in various animal models, based on preclinical research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this potent tyrosine kinase inhibitor.

This compound is a well-characterized inhibitor of several receptor tyrosine kinases, primarily targeting the Nerve Growth Factor Receptor (TrkA) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] Its ability to modulate these key signaling pathways makes it a valuable tool for investigating cellular processes such as proliferation, differentiation, and apoptosis, particularly in the context of cancer research.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various animal models as reported in the literature.

Table 1: this compound Dosage and Administration in Mouse Models

Animal ModelTumor/Cell LineDosageRoute of AdministrationDosing ScheduleReference
Athymic, immunodepressed NOD/SCID female miceHTB-114 (leiomyosarcoma) and HL-60 (promyelocytic leukemia) xenografts100 mg/kgSubcutaneous (s.c.)10 administrations over 19 days[1]
Nude micev-Ha-RAS transformed NIH 3T3 cell xenografts20 mg/kgIntraperitoneal (i.p.)Administered on days 3, 5, 7, 10, 12, 14, and 17 post-cell injection[2]
Athymic NOD/SCID miceHTB-114 (leiomyosarcoma) or HL-60 (promyelocytic leukemia) xenografts2 mg/mouseNot specifiedNot specified[1][2]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for subcutaneous or intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[3] Warm the tube at 37°C for 10 minutes and/or sonicate briefly to aid dissolution.

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

      • 5% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 50% PBS or sterile saline[2]

    • Alternatively, a simpler vehicle of 30% DMSO in PBS has also been reported.[4]

  • Final Dosing Solution Preparation:

    • Calculate the required volume of the this compound stock solution needed to achieve the desired final concentration for injection.

    • Add the calculated volume of the stock solution to the appropriate volume of the prepared vehicle.

    • Vortex the solution thoroughly to ensure it is clear and homogenous. The mixed solution should be used immediately for optimal results.[2]

Establishment of a Subcutaneous Xenograft Tumor Model

This protocol outlines the general procedure for establishing a subcutaneous tumor xenograft in immunodeficient mice.

Materials:

  • Cultured cancer cells (e.g., HTB-114, HL-60, or v-Ha-RAS transformed NIH 3T3)

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Anesthetic (e.g., isoflurane)

  • Clippers and surgical scrub

Procedure:

  • Cell Preparation:

    • Harvest cultured cells that are in the logarithmic growth phase.

    • Wash the cells with sterile PBS and perform a cell count to determine cell viability and concentration.

    • Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel.

  • Animal Preparation:

    • Anesthetize the mouse using an approved institutional protocol.

    • Shave the hair from the injection site (typically the flank).

    • Cleanse the injection site with a surgical scrub.

  • Cell Implantation:

    • Draw the cell suspension into a 1 mL syringe fitted with a 27-gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Monitoring:

    • Monitor the animals regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: (Length x Width^2) / 2.

    • Treatment with this compound can typically commence when tumors reach a palpable size (e.g., 100-150 mm³).

Administration of this compound

a) Subcutaneous (s.c.) Injection:

  • Prepare the this compound dosing solution as described in Protocol 1.

  • Restrain the mouse appropriately.

  • Grasp the loose skin over the dorsal midline or flank to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Inject the calculated volume of the dosing solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal.

b) Intraperitoneal (i.p.) Injection:

  • Prepare the this compound dosing solution as described in Protocol 1.

  • Properly restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

  • Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

  • Inject the calculated volume of the dosing solution.

  • Withdraw the needle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general experimental workflow.

Tyrphostin_AG_879_Signaling_Pathway Ligand Growth Factor (e.g., NGF, EGF-family) TrkA TrkA Ligand->TrkA HER2 HER2/ErbB2 Ligand->HER2 Shc Shc TrkA->Shc PI3K PI3K TrkA->PI3K HER2->Shc HER2->PI3K AG879 This compound AG879->TrkA AG879->HER2 Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits TrkA and HER2 signaling pathways.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_model Establish Xenograft (e.g., subcutaneous) cell_culture->animal_model tumor_growth Monitor Tumor Growth animal_model->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Administer This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., tumor weight, histology) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Assessing Cell Viability upon Tyrphostin AG 879 Treatment using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor with significant anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][2] Its primary targets include the Tropomyosin receptor kinase A (TrkA) and the Human Epidermal growth factor Receptor 2 (HER2/ErbB2).[1][2] By inhibiting the phosphorylation of these receptors, this compound disrupts downstream signaling cascades crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[3][4][5] This document provides a detailed protocol for assessing the cytotoxic and cytostatic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]

Data Presentation

Table 1: Example of Quantitative Data Summary for MTT Assay with this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Vehicle Control)1.2500.085100%\multirow{6}{*}{[Calculated Value]}
11.1250.07090%
50.8750.06570%
100.6250.05050%
200.3750.04030%
500.1500.02512%

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line (e.g., MCF-7, PC-3, U118)[1][5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[1]

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[1]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630-690 nm.[1][6]

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay Procedure cluster_analysis Data Analysis A Cell Culture Maintenance C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution E Treat Cells with this compound B->E D Incubate for 24 hours C->D D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours G->H I Add Solubilization Solution H->I J Incubate Overnight I->J K Read Absorbance at 570 nm J->K L Calculate % Cell Viability and IC50 K->L

Caption: Experimental workflow for the MTT assay with this compound treatment.

Step-by-Step Protocol

1. Cell Seeding:

  • Harvest and count the cells. Ensure cell viability is above 90%.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

  • Include wells with medium only to serve as a blank for absorbance readings.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

2. This compound Treatment:

  • Prepare a stock solution of this compound in sterile DMSO.[1]

  • On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µM).[2]

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2][5]

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After incubation, add 100 µL of MTT solubilization solution to each well.[1]

  • Gently mix the contents of the wells on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[1][6]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or 690 nm to reduce background noise.[1]

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathway

This compound primarily targets the TrkA and HER2/ErbB2 receptor tyrosine kinases. Inhibition of these receptors blocks downstream signaling pathways that are critical for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras EGF_family EGF Family Ligands HER2 HER2/ErbB2 Receptor EGF_family->HER2 HER2->PI3K HER2->Ras AG879 This compound AG879->TrkA AG879->HER2 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits TrkA and HER2/ErbB2 signaling pathways.

Conclusion

This protocol provides a comprehensive guide for utilizing the MTT assay to evaluate the efficacy of this compound in reducing the viability of cancer cells. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, contributing to the broader understanding of this compound's therapeutic potential. It is important to note that while this compound is a known inhibitor of TrkA and HER2, it may also have non-specific effects on other signaling pathways, such as the IL-6/STAT3 pathway, which should be considered when interpreting results.[9][10][11]

References

Tyrphostin AG 879: A Potent Inducer of Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Research Use Only.

Introduction

Tyrphostin AG 879 is a selective tyrosine kinase inhibitor demonstrating significant potential in cancer research through its ability to induce apoptosis in a variety of cancer cell lines. Primarily known as a potent inhibitor of the HER-2/ErbB2 receptor tyrosine kinase, AG 879 also exerts its anti-proliferative and pro-apoptotic effects through the modulation of other critical signaling pathways, including the RAF-1/MAPK cascade.[1][2] These characteristics make it a valuable tool for investigating cancer cell signaling and for the preclinical assessment of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound for inducing apoptosis in cancer cell lines. This document includes a summary of its effects on various cell lines, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound primarily functions as a selective inhibitor of HER-2/ErbB2 tyrosine kinase, with a reported IC50 of 1 µM.[1][3][4] Its selectivity for ErbB2 is significantly higher than for EGFR and PDGFR.[1][4] The induction of apoptosis by AG 879 is linked to its ability to interfere with key survival and proliferation pathways:

  • Inhibition of HER-2/ErbB2: By blocking the tyrosine kinase activity of HER-2, AG 879 disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

  • Downregulation of RAF-1 Expression: AG 879 has been shown to markedly inhibit the expression of the RAF-1 gene.[2][5] RAF-1 is a key component of the MAPK/ERK signaling pathway, and its downregulation contributes to the anti-proliferative effects of the compound.

  • Inhibition of ERK-1/2 Activation: Treatment with this compound leads to the inhibition of ERK-1/2 activation, a downstream effector in the MAPK pathway.[1]

  • Modulation of other Kinases: Evidence suggests that AG 879 may also block the ETK-PAK1 pathway by targeting an upstream kinase.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HER-2/ErbB2 (in vitro kinase assay)-1[1][3][4]
TrKA (in vitro kinase assay)-10[3]

Note: IC50 values can vary depending on the assay conditions and cell line specifics.

Table 2: Effects of this compound on Various Cancer Cell Lines

Cell Line(s)Cancer TypeConcentrationObserved EffectsReference(s)
MCF-7Breast Cancer0.4 µMSignificant reduction in cell number[1]
MDA-MB-231, SK-BR-3Breast CancerPotent effectPotent reduction in cell numbers and mitotic figures[1][5]
SK-BR-3 (HER-2 overexpressing)Breast Cancer20 µMDecreased HER-2 mRNA levels[5]
HTB-114, HTB-115, HTB-88Leiomyosarcoma20 µMDecreased proliferation, increased apoptosis[1][5]
HTB-82, TE-671Rhabdomyosarcoma20 µMDecreased proliferation, increased apoptosis[1][5]
PC-3Prostatic Adenocarcinoma20 µMDecreased proliferation, increased apoptosis[1][5]
HL-60Acute Promyelocytic Leukemia20 µMDecreased proliferation, increased apoptosis[1][5]
U-937Histiocytic Lymphoma20 µMDecreased proliferation, increased apoptosis[1][5]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by this compound, leading to the induction of apoptosis.

Tyrphostin_AG_879_Signaling_Pathway AG879 This compound HER2 HER-2/ErbB2 AG879->HER2 inhibits RAF1 RAF-1 AG879->RAF1 inhibits expression HER2->RAF1 PI3K PI3K/Akt Pathway HER2->PI3K MEK MEK RAF1->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis is inhibited PI3K->Proliferation

Caption: this compound signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the apoptotic effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug dilution.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.[1]

  • Data Acquisition:

    • Measure the absorbance at 550 nm using a microplate reader, with a reference wavelength of 690 nm.[1]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Flow_Cytometry_Workflow A Seed & Treat cells with AG 879 B Harvest cells (adherent & floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Annexin V/PI Staining Workflow.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER-2, anti-phospho-HER-2, anti-RAF-1, anti-ERK1/2, anti-phospho-ERK1/2, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells as described for the flow cytometry assay.

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like Actin or GAPDH.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

Caption: Western Blot Workflow.

Troubleshooting

  • Low Cytotoxicity in MTT Assay: Ensure the this compound is fully dissolved and the concentrations used are appropriate for the cell line. Check cell seeding density and incubation times.

  • High Background in Flow Cytometry: Ensure proper washing of cells to remove unbound antibodies. Use compensation controls to set up the flow cytometer correctly.

  • No or Weak Signal in Western Blot: Check protein concentration and loading. Optimize antibody dilutions and incubation times. Ensure the transfer was successful.

Conclusion

This compound is a valuable research tool for studying apoptosis and signaling pathways in cancer cells. The protocols and information provided in these application notes offer a framework for utilizing this compound effectively in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols: Tyrphostin AG 879 for Glioblastoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and malignant primary brain tumor with a grim prognosis. The need for more effective targeted therapies is urgent.[1][2] One area of investigation involves the Nerve Growth Factor Receptor (NGFR) pathway, which is often upregulated in GBM and plays a role in tumor growth and maintenance.[1][2] Tyrphostin AG 879 is a selective inhibitor of the TrkA tyrosine kinase, a key component of the NGFR signaling cascade.[1][3] By inhibiting TrkA, this compound has been shown to disrupt downstream signaling pathways, notably the PI3K/Akt pathway, leading to decreased proliferation of glioblastoma cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in glioblastoma research models, including its mechanism of action, protocols for in vitro evaluation, and available data on its efficacy.

Mechanism of Action

This compound exerts its anti-glioblastoma effects by targeting the NGFR signaling pathway. In many glioblastoma cells, there is heightened expression of NGFR.[3] The binding of Nerve Growth Factor (NGF) to its high-affinity receptor, TrkA, leads to the autophosphorylation of the receptor and the activation of downstream pro-survival and proliferative signaling cascades. A critical pathway activated by TrkA is the PI3K/Akt pathway. Akt, a serine/threonine kinase, is a central node in signaling that promotes cell survival, growth, and proliferation.

This compound acts as a specific inhibitor of TrkA tyrosine kinase activity.[3] By binding to the kinase domain of TrkA, it prevents the phosphorylation and subsequent activation of the receptor. This inhibition blocks the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of Akt (phospho-AKT).[1][2] The decreased activation of the Akt pathway ultimately results in the inhibition of glioblastoma cell proliferation.[1][2]

Caption: Mechanism of this compound in Glioblastoma.

Data Presentation

In Vitro Efficacy of this compound in Glioblastoma Cell Lines

The following table summarizes the quantitative data on the effect of this compound on human glioblastoma cell lines.

Cell LineAssayTreatment DurationIC50ObservationsReference
U118MTT Assay72 hours10 µMDose-dependent inhibition of cell growth.[2][2]
U251MTT Assay, IncuCyte®48 hoursNot explicitly statedDose-dependent inhibition of cell growth observed.[3][3]

Experimental Protocols

General Cell Culture of Glioblastoma Cell Lines (U118 and U251)

Materials:

  • Human glioblastoma cell lines (e.g., U118, U251)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For passaging, wash the cells with PBS when they reach 80-90% confluency.

  • Incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent effect of this compound on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cells (e.g., U118, U251)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis of p-Akt

Objective: To assess the effect of this compound on the phosphorylation of Akt in glioblastoma cells.

Materials:

  • Glioblastoma cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 10 µM) for a specified duration (e.g., 72 hours).[2]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (β-actin).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis start Glioblastoma Cell Culture (U118, U251) seed_plates Seed Cells into Plates start->seed_plates treatment Treat with this compound (Varying Concentrations & Durations) seed_plates->treatment mtt MTT Assay treatment->mtt incyte IncuCyte Live-Cell Imaging treatment->incyte wb Western Blot treatment->wb viability Determine Cell Viability & IC50 mtt->viability proliferation Analyze Cell Proliferation Rate incyte->proliferation protein Quantify p-Akt/Akt Levels wb->protein

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Glioblastoma Models

Currently, there is limited published data specifically on the in vivo efficacy of this compound in glioblastoma xenograft models. Further research is required to establish its potential in a preclinical in vivo setting.

Conclusion

This compound presents a promising targeted therapeutic agent for glioblastoma by inhibiting the NGFR/TrkA/Akt signaling pathway, which is crucial for tumor cell proliferation and survival. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in glioblastoma cell line models. Further studies are warranted to explore its full therapeutic potential, including its effects on apoptosis and cell cycle, its efficacy in a broader range of glioblastoma models, and its potential in in vivo settings.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results with Tyrphostin AG 879: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers utilizing Tyrphostin AG 879 may occasionally encounter variability in their experimental outcomes. This guide provides a comprehensive resource for troubleshooting these inconsistencies, offering insights into the compound's mechanism of action, potential off-target effects, and best practices for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a tyrosine kinase inhibitor known to primarily target the HER2/ErbB2 receptor and the Nerve Growth Factor (NGF) receptor, TrkA.[1][2][3] It exhibits significantly higher selectivity for HER2/ErbB2 compared to other receptors like EGFR and PDGFR.[1][2][4] The compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2]

Q2: My results with this compound are not consistent. What are the common causes?

Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: this compound is insoluble in water and soluble in DMSO and ethanol.[1] Improper dissolution or repeated freeze-thaw cycles of stock solutions can lead to variations in the effective concentration.[1] It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1]

  • Off-Target Effects: this compound is known to have effects beyond its primary targets. It can inhibit the expression of RAF-1 and HER-2, impacting the MAP kinase pathway.[5] It has also been shown to have non-specific suppressive effects on the gp130/STAT3 signaling pathway.[6][7] Additionally, it can inhibit animal cell phospholipid and fatty acid biosynthesis.[8][9]

  • Cell Line Specificity: The cellular context, including the expression levels of target receptors and the activity of downstream signaling pathways, can significantly influence the cellular response to this compound.

  • Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and the duration of treatment can all contribute to result variability.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[1][4] Stock solutions in solvent can be stored at -80°C for up to one year, or at -20°C for one month.[1] To avoid degradation, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Problem: Reduced or No Inhibitory Effect Observed

Possible Cause 1: Compound Degradation or Precipitation

  • Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] When preparing working solutions, ensure the compound is fully dissolved. Sonication may be recommended to aid dissolution.[4][10] Avoid storing working solutions for extended periods.

Possible Cause 2: Sub-optimal Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between different targets and cell lines (see Table 1).

Possible Cause 3: Cell Line Resistance

  • Solution: Verify the expression of the target receptors (HER2/ErbB2, TrkA) in your cell line using techniques like Western blotting or flow cytometry. Consider using a positive control cell line known to be sensitive to this compound.

Problem: Unexpected or Off-Target Effects

Possible Cause 1: Inhibition of Non-Primary Targets

  • Solution: Be aware of the known off-target effects of this compound, such as inhibition of RAF-1 expression and STAT3 signaling.[5][6][7] If your experimental system involves these pathways, consider using more specific inhibitors as controls to dissect the observed effects.

Possible Cause 2: Effects on General Cellular Processes

  • Solution: this compound can inhibit phospholipid and fatty acid biosynthesis.[8][9] If you observe general effects on cell proliferation or morphology that cannot be explained by inhibition of its primary targets, consider investigating these metabolic pathways.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetIC50 ValueCell Line / SystemReference
HER2/ErbB21 µMCell-free assay[1][2][4]
TrkA10 µM[2]
PDGFR>100 µM[1]
EGFR>500 µM[1][2]
Phospholipid Biosynthesis1-3 µMCHO-K1 cells[8][9]
STAT3 Phosphorylation~15 µMSchwannoma cells[3][7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used in studies investigating the effects of this compound on cell proliferation.[1][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight at 37°C. Measure the absorbance at 550 nm using a microplate reader, with a reference wavelength of 690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways Affected by this compound

Tyrphostin_AG_879_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 RAS RAS HER2->RAS TrkA TrkA TrkA->RAS gp130 gp130 STAT3 STAT3 gp130->STAT3 RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation PL_Synth Phospholipid Biosynthesis FA_Synth Fatty Acid Biosynthesis Tyrphostin This compound Tyrphostin->HER2 Tyrphostin->TrkA Tyrphostin->gp130 Non-specific Tyrphostin->RAF1 Inhibits Expression Tyrphostin->PL_Synth Tyrphostin->FA_Synth Troubleshooting_Workflow cluster_compound Compound Integrity cluster_protocol Protocol Review cluster_cells Cell Line Assessment Start Inconsistent Results with This compound Check_Compound 1. Verify Compound Integrity Start->Check_Compound Check_Protocol 2. Review Experimental Protocol Check_Compound->Check_Protocol Fresh_Stock Prepare Fresh Stock (Anhydrous DMSO) Check_Compound->Fresh_Stock Solubility Ensure Complete Solubilization Check_Compound->Solubility Storage Check Storage Conditions Check_Compound->Storage Check_Cells 3. Assess Cell Line Characteristics Check_Protocol->Check_Cells Concentration Perform Dose-Response Check_Protocol->Concentration Controls Include Positive/Negative Controls Check_Protocol->Controls Conditions Standardize Incubation Time, Cell Density, Serum % Check_Protocol->Conditions Consider_Off_Target 4. Consider Off-Target Effects Check_Cells->Consider_Off_Target Target_Expression Verify Target Expression (HER2, TrkA) Check_Cells->Target_Expression Cell_Health Monitor Cell Health and Passage Number Check_Cells->Cell_Health Outcome Consistent Results Consider_Off_Target->Outcome

References

Optimizing Tyrphostin AG 879 concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Tyrphostin AG 879 in cell viability assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of protein tyrosine kinases (PTKs). Its primary target is the HER2/ErbB2 receptor, which it inhibits with an IC50 of approximately 1 µM.[1][2][3][4] It is significantly more selective for HER2/ErbB2 than for EGFR and PDGFR.[1][2] Additionally, this compound has been shown to inhibit other kinases such as TrkA (nerve growth factor receptor) and the VEGF receptor FLK1.[5] The inhibition of these signaling pathways can lead to a reduction in cell proliferation and the induction of apoptosis.[6][7]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A typical starting concentration range for this compound in a cell viability assay is between 0.5 µM and 50 µM.[6] The optimal concentration is highly dependent on the specific cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line of interest.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and ethanol but insoluble in water.[1] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. Sonication may be used to aid dissolution.[2] Store the stock solution at -20°C or -80°C for long-term stability.[2][6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cell viability assays are compatible with this compound?

A4: Standard colorimetric and fluorometric cell viability assays are compatible with this compound. The most commonly cited assay in the literature is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] Other suitable assays include XTT, MTS, and resazurin-based assays (e.g., PrestoBlue, alamarBlue).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observed effect on cell viability Ineffective concentration range.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM).
Cell line is resistant to HER2/TrkA inhibition.Confirm the expression of HER2 and/or TrkA in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Compound precipitated out of solution.Ensure the final DMSO concentration is low and that the compound is fully dissolved in the media before adding to cells. Prepare fresh dilutions for each experiment.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Incomplete dissolution of the formazan product (in MTT assays).After adding the solubilization solution, mix thoroughly by pipetting or shaking to ensure all formazan crystals are dissolved.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent results between experiments Instability of the compound.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment.
Variation in cell passage number or confluency.Use cells within a consistent range of passage numbers and seed them to reach a consistent confluency at the time of treatment.

Data Presentation

Reported IC50 Values of this compound
Target/Cell Line IC50 Value Assay Type
HER2/ErbB2~1 µMKinase Assay
TrkA~10 µMKinase Assay
FLK1 (VEGF Receptor)~1 µMKinase Assay
STAT3 (IL-6 induced)15 µMPhosphorylation Assay
Various Cancer Cell Lines0.5 - 50 µMCell Proliferation Assay

Note: IC50 values can vary significantly between different cell lines and experimental conditions.[8][9]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to prepare 2X working solutions. A suggested concentration range for the 2X solutions is 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 1 µM, and 0 µM (vehicle control).

    • Carefully remove the medium from the wells and add 100 µL of the 2X working solutions to the corresponding wells. This will result in final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.5 µM, and a vehicle control.

    • Include wells with medium only to serve as a blank control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm can also be used.[1]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Tyrphostin_AG_879_Signaling_Pathway This compound Signaling Pathway Inhibition Tyrphostin_AG_879 This compound HER2 HER2/ErbB2 Tyrphostin_AG_879->HER2 TrkA TrkA Tyrphostin_AG_879->TrkA RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Tyrphostin_AG_879->RAS_RAF_MEK_ERK HER2->RAS_RAF_MEK_ERK TrkA->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation

Caption: Inhibition of HER2, TrkA, and RAS-RAF pathways by this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_exposure Incubate for desired exposure time (24-72h) treat_cells->incubate_exposure add_reagent Add cell viability reagent (e.g., MTT) incubate_exposure->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Add solubilization solution (if required) incubate_reagent->solubilize read_plate Read absorbance/ fluorescence solubilize->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Guide Troubleshooting Decision Tree start Inconsistent or unexpected cell viability results? high_variability High variability between replicates? start->high_variability Yes no_effect Low or no effect observed? start->no_effect No check_seeding Check cell seeding technique and density high_variability->check_seeding Yes check_dissolution Ensure complete dissolution of reagent/ formazan high_variability->check_dissolution No check_concentration Widen concentration range (higher and lower) no_effect->check_concentration Yes end Re-run experiment no_effect->end No check_seeding->end check_dissolution->end check_cell_line Confirm target expression in your cell line check_concentration->check_cell_line check_compound Check compound stability and solubility check_cell_line->check_compound check_compound->end

References

Potential off-target effects of Tyrphostin AG 879 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tyrphostin AG 879. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and interpret experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a tyrosine kinase inhibitor primarily known to inhibit the phosphorylation of Tropomyosin receptor kinase A (TrkA).[1]

Q2: I am observing effects in my experiments that are inconsistent with TrkA inhibition alone. What could be the cause?

This compound is known to have several off-target effects, which may contribute to your experimental observations. Notably, it is also a selective inhibitor of ErbB2 (HER2) tyrosine kinase.[1][2] It can also inhibit other kinases such as FLK-1 (VEGF receptor) and affect signaling pathways like the IL-6/STAT3 pathway.[2][3][4][5][6][7]

Q3: At what concentrations are off-target effects of this compound likely to be observed?

Off-target effects can be observed at concentrations as low as 10 nM, where it has been shown to block the interaction between the tyrosine kinase ETK and PAK1.[2] Inhibition of other off-target kinases like ErbB2 and FLK-1 occurs at an IC50 of approximately 1 µM.[2][3][4] Therefore, it is crucial to carefully titrate the concentration of this compound in your experiments and use the lowest effective concentration to minimize off-target effects.

Q4: My cells are showing decreased proliferation and increased apoptosis, but I am not working with a TrkA-dependent cell line. Why might this be happening?

This compound has been shown to decrease cell proliferation and induce apoptosis in a variety of cancer cell lines, including those from breast cancer, leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma.[1][2][3] These effects may be due to its inhibition of off-targets such as ErbB2 or its impact on other signaling pathways, including the inhibition of RAF-1 and HER-2 expression.[2][3][8]

Q5: I am seeing changes in gene expression, specifically a decrease in RAF-1 and HER-2 mRNA levels. Is this a known effect of this compound?

Yes, this compound has been reported to markedly inhibit the expression of the RAF-1 gene and HER-2.[2][3][8] This is considered a novel action of the compound and should be taken into account when interpreting experimental data.[8]

Q6: Can this compound affect cellular metabolism?

Yes, a cell-based high-throughput screen identified this compound as an inhibitor of animal cell phospholipid and fatty acid biosynthesis.[9] This effect was observed at an IC50 of 1-3 µM and could contribute to its cytostatic and anticancer properties.[9]

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Signaling Events

  • Problem: You are observing cellular effects that cannot be solely attributed to the inhibition of TrkA.

  • Possible Cause: Off-target inhibition by this compound.

  • Troubleshooting Steps:

    • Review Off-Target Profile: Consult the quantitative data table below to understand the potency of this compound against known off-targets.

    • Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit TrkA in your system. Use this concentration to minimize engagement with less sensitive off-targets.

    • Orthogonal Approaches: Use a structurally different TrkA inhibitor to confirm that the observed phenotype is indeed due to TrkA inhibition.

    • Off-Target Validation: If you suspect a specific off-target is involved, use techniques like Western blotting to check the phosphorylation status of that kinase (e.g., phospho-ErbB2, phospho-STAT3) in your treated cells.

Issue 2: Inconsistent Results Across Different Cell Lines

  • Problem: The effects of this compound vary significantly between different cell lines, even those expressing TrkA.

  • Possible Cause: The expression levels of off-target kinases can differ between cell lines, leading to varied responses.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: Profile the expression levels of key on- and off-targets of this compound (e.g., TrkA, ErbB2, FLK-1, EGFR) in your cell lines of interest using methods like qPCR or Western blotting.

    • Consult Literature: Review literature for the known expression profiles of your cell lines.

    • Normalize to On-Target Activity: When comparing effects across cell lines, try to normalize your results to the degree of TrkA inhibition achieved in each line.

Quantitative Data Summary

TargetIC50Notes
On-Target
TrkA Phosphorylation10 µM[1], ~40 µM[4]Primary intended target.
Off-Targets
ErbB2 (HER2)1 µM[1][2][10], ~0.5 µM[4]Potent off-target. At least 500-fold higher selectivity for ErbB2 than EGFR.[1][2]
FLK-1 (VEGF Receptor)~1 µM[2][3][4]Another significant off-target.
ETK Activation~5 nM[4]Blocks the ETK-PAK1 interaction.
STAT3 Phosphorylation~15 µM[4][5]Suppresses IL-6-induced phosphorylation.[4][5]
FAK100 nMNot inhibited at 10 nM.[2][3]
EGFR>500 µM[2]Low potency.
PDGFR100-fold less selective than for HER2/ErbB2.[10]
SrcInsensitive[2][3]Not a direct target.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Effects

This protocol provides a general workflow for identifying the off-target kinases of this compound using a competitive binding assay with kinobeads followed by mass spectrometry.

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C.

    • Add kinobeads (beads coated with non-selective kinase inhibitors) to the lysate and incubate for another defined period (e.g., 1 hour) at 4°C to capture kinases not bound by this compound.

  • Enrichment and Digestion:

    • Wash the kinobeads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins. The abundance of each kinase in the this compound-treated samples relative to the vehicle control will indicate its binding affinity to the compound. A decrease in abundance suggests binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.

  • Cell Treatment:

    • Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the soluble protein fraction by Western blotting using an antibody specific to the suspected on- or off-target protein.

    • Binding of this compound will stabilize the protein, leading to a higher amount of the soluble protein at elevated temperatures compared to the vehicle control.

Signaling Pathway and Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA TrkA ErbB2 ErbB2 (HER2) FLK1 FLK-1 (VEGFR) EGFR EGFR PDGFR PDGFR AG879 This compound AG879->TrkA Inhibits (10 µM) AG879->ErbB2 Inhibits (1 µM) AG879->FLK1 Inhibits (1 µM) AG879->EGFR Weakly Inhibits (>500 µM) AG879->PDGFR Weakly Inhibits ETK ETK AG879->ETK Inhibits Activation (~5 nM) RAF1_exp RAF-1 Expression AG879->RAF1_exp Inhibits Expression STAT3 STAT3 AG879->STAT3 Inhibits Phosphorylation (~15 µM) FA_PL_Bio Fatty Acid & Phospholipid Biosynthesis AG879->FA_PL_Bio Inhibits (1-3 µM) PAK1 PAK1 ETK->PAK1 Activates

Caption: this compound On- and Off-Target Interactions.

start Start: Cell Lysate incubate_drug Incubate with This compound (or vehicle) start->incubate_drug add_kinobeads Add Kinobeads incubate_drug->add_kinobeads wash Wash Beads add_kinobeads->wash digest On-bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify & Quantify Kinases lcms->analysis

Caption: Kinase Profiling Experimental Workflow.

References

Tyrphostin AG 879 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tyrphostin AG 879 in DMSO and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to three years.[1][2][3][4] Once dissolved in DMSO, the stock solution's stability depends on the storage temperature. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][5]

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is soluble in DMSO at concentrations ranging from 31.7 mg/mL to 50 mg/mL.[1][2][3][4] For optimal solubility, it is advised to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1][3][5] Warming the solution to 37°C and using an ultrasonic bath can also aid in dissolution.[6][7]

Q3: Is this compound stable in cell culture media?

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

A4: Yes, inconsistent results can be a consequence of compound instability. If this compound degrades in your cell culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variable biological effects. It is advisable to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment and to minimize the time the compound spends in the incubator.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity 1. Improper storage of the compound or stock solution. 2. Degradation of this compound in cell culture media during the experiment. 3. Incorrect final concentration.1. Review storage conditions and ensure they align with the recommendations. Use a fresh aliquot of the stock solution. 2. Prepare fresh working solutions immediately before use. Consider reducing the incubation time or replenishing the media with fresh compound during long-term experiments. Perform a stability test (see protocol below). 3. Verify all dilution calculations and ensure accurate pipetting.
Precipitation of the compound in cell culture media 1. The final concentration of this compound exceeds its solubility limit in the aqueous media. 2. The concentration of DMSO in the final working solution is too high, causing cellular stress or affecting compound solubility.1. Ensure the final concentration of this compound is within the working range reported in the literature (typically in the low micromolar range).[1][10] 2. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to avoid solvent-related effects.
Inconsistent results between experiments 1. Repeated freeze-thaw cycles of the DMSO stock solution. 2. Use of old or expired compound. 3. Variability in the preparation of working solutions.1. Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3][5] 2. Always use a compound that is within its recommended shelf life. 3. Standardize the protocol for preparing working solutions and ensure it is followed consistently.

Quantitative Data

Table 1: Solubility and Recommended Storage of this compound

Solvent Solubility Powder Storage Stock Solution Storage
DMSO31.7 - 50 mg/mL (100.17 - 158.00 mM)[1][2][3][4]3 years at -20°C[1][3]2 years at -80°C[1][10] 1 year at -20°C[1][10] 1 month at -20°C[3][5]
Ethanol~3 - 7.9 mg/mL[2][3][4][5]-Not Recommended for long-term storage
WaterInsoluble[3][5]--

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Incubator at 37°C with 5% CO₂

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

  • Methanol for sample preparation

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the working solution by diluting the DMSO stock into your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).

  • Timepoint 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and add it to a microcentrifuge tube containing an equal volume of a protein precipitation agent like cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for HPLC analysis. This sample represents 100% of the initial compound concentration.

  • Incubate the remaining working solution in a sterile, sealed tube in a 37°C, 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, repeat the protein precipitation step described in step 3.

  • Analyze the samples by HPLC. Develop an HPLC method that provides a sharp, well-resolved peak for this compound.

  • Quantify the peak area of this compound at each time point and normalize it to the peak area at T=0.

  • Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_sampling Sampling and Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Cell Culture Medium prep_stock->prep_work sample_t0 T=0 Sample Collection prep_work->sample_t0 incubation Incubate at 37°C, 5% CO₂ sample_t0->incubation sample_tx Collect Samples at Various Time Points incubation->sample_tx protein_precip Protein Precipitation sample_tx->protein_precip hplc HPLC Analysis protein_precip->hplc data_analysis Data Analysis and Plotting hplc->data_analysis

Caption: Workflow for determining this compound stability.

HER2_signaling_pathway Simplified HER2 Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway HER2 HER2 Receptor Dimerization Dimerization (with other ErbB receptors) HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos AG879 This compound AG879->Autophosphorylation Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

References

How to minimize Tyrphostin AG 879 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize Tyrphostin AG 879 precipitation in their experiments, ensuring reliable and reproducible results.

Troubleshooting Guide

Issue: Precipitation observed after adding this compound to aqueous solutions or cell culture media.

This is a common issue due to the low aqueous solubility of this compound.[1][2][3] The following steps can help prevent precipitation.

Root Cause Analysis and Solutions:

Potential CauseRecommended Solution
Poor Solubility in Aqueous Solutions This compound is insoluble in water.[1][2][3] It should first be dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution.
High Final Concentration of Organic Solvent While DMSO is an effective solvent, high concentrations can be toxic to cells. Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity.
Incorrect Stock Solution Preparation Use high-quality, anhydrous DMSO to prepare your stock solution.[2] Moisture in the DMSO can reduce the solubility of this compound.[2] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
Temperature Fluctuations Rapid temperature changes, such as adding a cold stock solution directly to warm media, can cause the compound to precipitate. Allow the stock solution to warm to room temperature before use and add it to the media slowly while gently mixing.
Media Composition and pH The components of your cell culture media can interact with this compound, leading to precipitation. Avoid preparing highly concentrated working solutions in media. It is best to add the stock solution directly to the final culture volume.
Improper Storage Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][5][6] Ethanol can also be used, but it is generally less effective for achieving high concentrations.[2][6]

Q2: What are the solubility limits for this compound?

A2: The solubility of this compound can vary slightly between suppliers, but typical values are provided in the table below.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO20 - 36 mg/mL[1][2][5]~63 - 114 mM
Ethanol3 - 10 mg/mL[2][5][6]~9.5 - 31.6 mM
WaterInsoluble[1][2]N/A
DMSO:PBS (pH 7.2) (1:5)0.17 mg/mL[5]~0.54 mM

Q3: How should I prepare my stock and working solutions to avoid precipitation?

A3: Follow the detailed experimental protocol below for best results. This workflow is designed to maintain the solubility of this compound throughout the process.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent Preparation : Use high-quality, anhydrous DMSO.

  • Dissolving the Compound :

    • To prepare a 10 mM stock solution, add 3.165 mg of this compound to 1 mL of DMSO.

    • Vortex briefly to mix.

    • If the compound does not fully dissolve, warm the tube to 37°C for 10 minutes and sonicate in an ultrasonic bath for a few minutes.

  • Storage :

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2][4]

Protocol 2: Preparation of Working Solution in Cell Culture

  • Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution :

    • Pre-warm your cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution for every 1 mL of culture medium.

    • Add the stock solution dropwise to the medium while gently swirling the flask or plate to ensure rapid and even distribution. This prevents localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration : Ensure the final DMSO concentration in your culture does not exceed 0.5%. For a 1:1000 dilution as described above, the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

Visualizations

Signaling Pathway of this compound

This compound is a tyrosine kinase inhibitor that primarily targets the HER2/ErbB2 and TrkA receptors.[1][4][7][8] Inhibition of these receptors blocks downstream signaling pathways, such as the Ras-MAPK and STAT3 pathways, which are crucial for cell proliferation and survival.[2][5][9]

Tyrphostin_AG_879_Pathway cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2/ErbB2 Ras Ras HER2->Ras STAT3 STAT3 HER2->STAT3 TrkA TrkA TrkA->Ras AG879 This compound AG879->HER2 Inhibits AG879->TrkA Inhibits RAF1 RAF-1 Ras->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription

Caption: this compound signaling pathway inhibition.

Experimental Workflow for Preventing Precipitation

This workflow provides a visual guide to the key steps for preparing and using this compound in your experiments to minimize the risk of precipitation.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Warm (37°C) & Sonicate if needed dissolve->sonicate aliquot Aliquot into small volumes sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot at RT store->thaw add Add stock solution dropwise to media while gently mixing thaw->add warm_media Pre-warm cell culture media to 37°C warm_media->add incubate Incubate cells with the final working solution add->incubate

Caption: Workflow for preparing this compound solutions.

References

Addressing batch-to-batch variability of Tyrphostin AG 879

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrphostin AG 879. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound, ensuring consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tyrosine kinase inhibitor. It primarily targets and inhibits the phosphorylation of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and Tropomyosin receptor kinase A (TrkA).[1][2] It demonstrates significantly higher selectivity for HER2 over other receptors like EGFR and PDGFR.[3][4] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and growth.[3][5]

Q2: What are the common downstream effects of this compound in cancer cell lines?

Treatment with this compound has been shown to inhibit the activation of PAK1, ERK-1/2, and decrease the expression of RAF-1 and HER-2.[3][5] These effects lead to a reduction in cell proliferation and an increase in apoptosis in various cancer cell lines.[3]

Q3: What could cause batch-to-batch variability in this compound?

While specific data on this compound is limited, batch-to-batch variability in small molecule inhibitors can stem from several factors:

  • Purity: The presence of impurities from the synthesis process can alter the compound's activity.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and bioavailabilities.

  • Amorphous Content: Variations in the amorphous content between batches can affect stability and dissolution rates.

  • Residual Solvents: The presence of residual solvents from manufacturing can impact the compound's physical and chemical properties.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

Q4: How should I properly store and handle this compound to minimize variability?

To ensure consistency, it is crucial to adhere to the manufacturer's storage guidelines. Generally, for small molecule inhibitors like this compound:

  • Powder: Store at -20°C for long-term stability.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Always use high-purity solvents and protect the compound from light and moisture.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting inconsistent results that may arise from batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.
Potential Cause Troubleshooting Steps
Degraded Compound 1. Prepare a fresh stock solution from the powder. 2. Compare the activity of the new stock solution with a previously validated batch, if available. 3. Verify the purity and integrity of the compound using the QC protocols outlined below.
Solubility Issues 1. Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. 2. Visually inspect the final dilution in cell culture media for any signs of precipitation. 3. Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) across all experiments.
Cell-Specific Factors 1. Use cells with a consistent and low passage number. 2. Ensure consistent cell seeding density. 3. Standardize incubation times and other assay conditions.
Batch-to-Batch Variability 1. Perform a dose-response curve for each new batch to determine its effective concentration. 2. Qualify each new batch using the recommended QC protocols before use in critical experiments.
Issue 2: Unexpected or off-target effects observed.
Potential Cause Troubleshooting Steps
Impurities in the Compound 1. Analyze the purity of the current batch using HPLC or LC-MS. 2. Compare the impurity profile to that of a previous, well-performing batch if possible.
High Compound Concentration 1. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. High concentrations can lead to the inhibition of other kinases or non-specific toxicity.
Non-specific Effects 1. Some studies suggest that tyrphostins can have non-specific effects on other signaling pathways, such as STAT3 signaling.[6] 2. Consider using a structurally different inhibitor of HER2 or TrkA to confirm that the observed phenotype is due to the inhibition of the intended target.

Quality Control (QC) Experimental Protocols

It is highly recommended to perform in-house quality control on new batches of this compound to ensure consistency.

Protocol 1: Purity and Identity Verification by HPLC and LC-MS

Objective: To assess the purity of the this compound batch and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically around its absorbance maximum).

    • Analysis: A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities. The peak area of the main peak relative to the total peak area provides an estimate of purity.

  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (316.46 g/mol ) as [M+H]⁺.

Protocol 2: Functional Validation by Western Blot

Objective: To confirm the biological activity of a new batch of this compound by assessing its ability to inhibit the phosphorylation of a downstream target.

Methodology:

  • Cell Culture and Treatment:

    • Use a cell line known to have active HER2 or TrkA signaling (e.g., SK-BR-3 for HER2).

    • Treat the cells with a range of concentrations of the new batch of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate.

  • Analysis: A potent batch of this compound should show a dose-dependent decrease in the levels of p-ERK.

Signaling Pathway Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras AG879 This compound AG879->HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway Inhibition by this compound.

TrkA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA AG879 This compound AG879->TrkA Inhibition Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Differentiation Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuronal_Survival

Caption: TrkA Signaling Pathway Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Verify Proper Storage & Handling Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Issue Persists Consistent_Results Consistent Results Achieved Check_Storage->Consistent_Results Issue Resolved Check_Solubility Confirm Solubility in Media Prepare_Fresh->Check_Solubility QC_Protocols Perform QC Protocols (HPLC, LC-MS, Western Blot) Check_Solubility->QC_Protocols Issue Persists Check_Solubility->Consistent_Results Issue Resolved Dose_Response Run Dose-Response Curve QC_Protocols->Dose_Response Purity & Activity Confirmed Contact_Supplier Contact Supplier for Batch Information QC_Protocols->Contact_Supplier Purity or Activity Issues Dose_Response->Consistent_Results

References

Overcoming resistance to Tyrphostin AG 879 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrphostin AG 879. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a tyrosine kinase inhibitor (TKI). Its primary targets are the Tropomyosin receptor kinase A (TrKA, also known as NTRK1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] It inhibits TrKA phosphorylation with an IC50 of 10 μM and is a selective HER2 inhibitor with an IC50 of 1 μM.[2] It displays significantly higher selectivity for HER2 over other receptors like EGFR and PDGFR.[4][5][6]

Q2: My cancer cells are showing reduced sensitivity to AG 879. What are the potential mechanisms of resistance?

While specific resistance mechanisms to AG 879 are not extensively documented, resistance to TKIs targeting TrkA and HER2 is well-studied. Potential mechanisms can be broadly categorized as:

  • On-Target Alterations: These are genetic changes in the target kinase itself. For TrkA, this can include mutations in the kinase domain, such as "solvent-front" or "gatekeeper" mutations (e.g., G595R), which can prevent the drug from binding effectively.[7][8][9] For HER2, mutations like L755S can hyperactivate downstream pathways, and truncated p95HER2 isoforms that lack the drug-binding domain can also confer resistance.[10]

  • Bypass Signaling Pathways: The cancer cells may activate alternative signaling pathways to circumvent the blocked TrkA or HER2 signals. Common bypass pathways include the activation of other receptor tyrosine kinases like IGF-1R (Insulin-like Growth Factor 1 Receptor) or MET, or downstream signaling molecules like RAS, BRAF, and PI3K/AKT.[11][12] Activation of the PI3K/AKT/mTOR pathway is a frequent cause of resistance to HER2-targeted therapies.[10][13]

  • Incomplete Pathway Inhibition: AG 879 may not be completely blocking all relevant signaling from the HER receptor family, allowing other family members like HER3 to compensate and maintain downstream signaling.[13][14]

Q3: What is the recommended starting concentration for in vitro experiments?

The effective concentration of this compound can vary significantly between cell lines. It has been shown to inhibit cell proliferation at concentrations ranging from 10 nM to 20 μM.[4][6][15] For example, it blocks PAK1 activation at 10 nM in NIH 3T3 cells, while inhibiting ERK-1/2 activation in MCF-7 cells at concentrations under 20 μM.[4][15] A dose-response experiment (e.g., from 10 nM to 50 μM) is highly recommended to determine the optimal IC50 for your specific cell model.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO at concentrations of 10 mM or higher.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock in your cell culture medium. To improve solubility, you can warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]

Troubleshooting Guide: Reduced Efficacy of this compound

This guide provides a structured approach to investigate why your cancer cells may be showing resistance to this compound.

Problem 1: Decreased or No Inhibition of Cell Viability

Your cell viability assay (e.g., MTT, CellTiter-Glo) shows a rightward shift in the dose-response curve or a complete lack of effect after AG 879 treatment.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound & Assay cluster_2 Step 2: Assess Target Engagement cluster_3 Step 3: Investigate Resistance Mechanisms cluster_4 Step 4: Overcoming Resistance A Reduced cell killing observed in viability assay B Confirm AG 879 Integrity (Fresh stock, proper storage) A->B C Validate Viability Assay (Positive/Negative controls) A->C D Western Blot for p-TrkA / p-HER2 B->D Compound OK C->D Assay OK E No change in p-TrkA/p-HER2? (Possible on-target mutation) D->E F p-TrkA/p-HER2 decreased, but cells survive? (Bypass pathway activation) D->F G Sequence TrkA/HER2 genes E->G H Probe for bypass signals (p-AKT, p-ERK, p-IGF1R) F->H I Test Combination Therapy (e.g., + PI3K/IGF-1R inhibitor) G->I H->I

Caption: Troubleshooting workflow for reduced AG 879 efficacy.

Possible Cause Suggested Action
Compound Degradation Prepare a fresh stock of this compound from powder. Ensure proper storage conditions (-20°C or -80°C).
Assay Interference Run appropriate controls for your viability assay. Ensure DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).
Lack of Target Inhibition Perform a Western blot to check the phosphorylation status of TrkA and/or HER2 after a short treatment with AG 879 (e.g., 1-4 hours). If phosphorylation is not reduced, it may indicate an on-target mutation preventing drug binding.
Bypass Pathway Activation If TrkA/HER2 phosphorylation is inhibited but cells still proliferate, this strongly suggests the activation of bypass signaling pathways. Analyze the phosphorylation status of key downstream nodes like AKT and ERK.[10] Also, investigate upstream receptors like IGF-1R.[16][17]
Problem 2: Inconsistent Western Blot Results for Target Phosphorylation

You are trying to confirm target engagement by measuring p-TrkA or p-HER2 levels, but the results are inconsistent or show no signal.

Possible Cause Suggested Action
Low Target Protein Expression Ensure your cell line expresses sufficient levels of TrkA or HER2. You may need to use a positive control cell line known to overexpress the target.
Phosphatase Activity Lyse cells quickly on ice using a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Always keep lysates cold.
Antibody Issues Use a validated phospho-specific antibody. Titrate the primary antibody concentration and consider incubating overnight at 4°C to increase signal.[18][19]
Poor Protein Transfer Confirm successful protein transfer from the gel to the membrane using a Ponceau S stain before blocking.[20][21]
Weak Signal If the signal is weak, increase the amount of protein loaded per lane (20-40 µg is typical).[19] Use a more sensitive ECL substrate and optimize exposure time.[20]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published literature.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50 ValueAssay Type
HER2/ErbB21 µMCell-free assay
TrKA10 µMCell-free assay
Phospholipid Biosynthesis1-3 µMCell-based assay

(Data sourced from:[1][2][22])

Table 2: Effective Concentrations in Various Cancer Cell Lines

Cell LineEffectConcentration
MCF-7 (Breast Cancer)Reduced cell number, inhibited ERK-1/2< 20 µM
NIH 3T3 (Fibroblast)Blocked PAK1 activation10 nM
Various Sarcoma & LeukemiaDecreased proliferation, increased apoptosis20 µM
SK-BR-3 (Breast Cancer)Reduced HER-2 mRNA levels20 µM

(Data sourced from:[3][4][15])

Strategies to Overcome Resistance

If you have identified a likely resistance mechanism, the following strategies, often involving combination therapies, can be explored.

Signaling Pathways in AG 879 Action and Resistance

G cluster_0 AG 879 Targets cluster_1 Bypass Receptors cluster_2 Downstream Signaling cluster_3 Cellular Outcomes TrkA TrkA (NTRK1) RAS RAS TrkA->RAS mut1 G595R HER2 HER2 PI3K PI3K HER2->PI3K IGF1R IGF-1R IGF1R->PI3K Bypass MET MET MET->RAS Bypass RAF RAF RAS->RAF AKT AKT PI3K->AKT mut2 PIK3CA mut mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->mTOR Proliferation Proliferation & Survival ERK->Proliferation mTOR->Proliferation AG879 Tyrphostin AG 879 AG879->TrkA AG879->HER2

Caption: AG 879 inhibits TrkA and HER2. Resistance can arise from mutations or bypass signaling.

1. Targeting Bypass Pathways:

  • PI3K/AKT/mTOR Pathway: If you observe sustained p-AKT levels despite HER2 inhibition, consider co-treating with a PI3K inhibitor (e.g., Buparlisib) or an mTOR inhibitor (e.g., Everolimus).[10][23] This combination can restore sensitivity in cells that have become dependent on this downstream pathway.[24]

  • IGF-1R Pathway: Cross-talk between HER2 and IGF-1R is a known resistance mechanism.[16][17] The activation of IGF-1R can sustain PI3K/AKT signaling.[5] Co-treatment with an IGF-1R inhibitor may overcome this resistance.

  • MAPK Pathway (RAS/RAF/MEK/ERK): In some contexts, resistance can be driven by mutations in KRAS or BRAF.[11] If p-ERK remains high, a MEK inhibitor could be a viable combination partner.

2. Overcoming On-Target Mutations:

  • Second-Generation TKIs: If sequencing reveals a known resistance mutation in TrkA (e.g., G595R), AG 879 will likely be ineffective.[7] While AG 879 is an older compound, newer generation Trk inhibitors like Selitrectinib or Repotrectinib are designed to overcome these specific mutations and could be used as alternative research tools.[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies to determine the cytotoxic or cytostatic effects of this compound.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (550-570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix gently by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate overnight at 37°C.[15] The next day, measure the absorbance at 550 nm (with a reference wavelength of ~690 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phospho-HER2 (p-HER2) and Phospho-AKT (p-AKT)

This protocol outlines the key steps for assessing target engagement and bypass pathway activation.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibodies (e.g., anti-p-HER2, anti-total-HER2, anti-p-AKT, anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound or vehicle (DMSO) for a short duration (e.g., 2 hours). Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer or TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer or TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the appropriate antibodies. This allows for the normalization of the phospho-protein signal to the total protein level.

References

Validation & Comparative

A Comparative Guide to TrkA Inhibitors for Neuroblastoma: Tyrphostin AG 879 Versus Other Emerging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, often exhibits a dependence on the Tropomyosin receptor kinase A (TrkA) for its growth and survival. This dependency has made TrkA a prime target for therapeutic intervention. This guide provides a comparative analysis of Tyrphostin AG 879, an early generation tyrosine kinase inhibitor, against a panel of other TrkA inhibitors that have been investigated for neuroblastoma treatment. The comparison focuses on their mechanism of action, in vitro efficacy, and preclinical in vivo data.

Mechanism of Action: A Look at Target Specificity

TrkA, upon binding its ligand Nerve Growth Factor (NGF), activates downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. TrkA inhibitors aim to block this activation.

This compound is a tyrosine kinase inhibitor that was initially identified as an inhibitor of the EGF receptor and subsequently found to inhibit other kinases, including TrkA and HER2/ErbB2.[1] Its inhibitory action on TrkA phosphorylation has an IC50 of 10 μM.[1] While it has shown effects on neuroblastoma cells, such as the prevention of neurite outgrowth in the SH-SY5Y cell line, its broader kinase profile suggests potential for off-target effects.[2]

In contrast, newer generations of TrkA inhibitors have been developed with greater specificity and potency. Entrectinib and Larotrectinib are potent and selective pan-Trk inhibitors, targeting TrkA, TrkB, and TrkC with high affinity.[3][4] Larotrectinib, in particular, exhibits IC50 values in the low nanomolar range (5-11 nM) for all three Trk receptors.[4] Lestaurtinib (CEP-701) and its precursor CEP-751 are also potent inhibitors of the Trk family of kinases.[5][6] AZ64 and GNF-4256 are other selective Trk inhibitors that have shown preclinical efficacy in neuroblastoma models.[3]

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following tables summarize the available IC50 data for various TrkA inhibitors in neuroblastoma cell lines. It is important to note that direct comparison is challenging due to variations in the cell lines and assay conditions used across different studies.

Table 1: IC50 Values of TrkA Inhibitors in Neuroblastoma Cell Lines

InhibitorNeuroblastoma Cell LineIC50 (µM)Reference
Lestaurtinib (CEP-701) Median across 8 cell lines0.09 (range: 0.08–0.3)[5]
Entrectinib CLB-BAR0.0106[7]
CLB-GE0.0386[7]
Larotrectinib (General Trk inhibition)0.005 - 0.011[4]

Cellular Effects: Proliferation and Apoptosis

Beyond direct inhibition of TrkA phosphorylation, the ultimate goal of these inhibitors is to halt neuroblastoma cell growth and induce cell death.

This compound has been shown to decrease cell proliferation and induce apoptosis in a variety of cancer cell lines, though specific quantitative data on the percentage of apoptotic neuroblastoma cells at different concentrations is limited.[1]

Studies on other TrkA inhibitors have provided more detailed insights. For instance, Lestaurtinib has been shown to inhibit the growth of neuroblastoma cells both in vitro and in vivo.[6] Entrectinib has also demonstrated significant inhibition of TrkB-expressing neuroblastoma cells in vitro.[8]

In Vivo Efficacy in Preclinical Models

The evaluation of TrkA inhibitors in animal models of neuroblastoma provides crucial information about their therapeutic potential.

This compound has demonstrated in vivo anti-tumor effects in models of other cancers, such as leiomyosarcoma and promyelocytic leukemia, leading to dramatic reductions in tumor size.[1] However, specific in vivo efficacy data for neuroblastoma xenografts is not extensively documented.

In contrast, several of the newer TrkA inhibitors have been evaluated in neuroblastoma xenograft models:

Table 2: In Vivo Efficacy of TrkA Inhibitors in Neuroblastoma Xenograft Models

InhibitorXenograft ModelKey FindingsReference
Lestaurtinib (CEP-701) TrkB-overexpressing neuroblastomaSignificantly inhibited tumor growth alone and enhanced the efficacy of chemotherapy.[6]
Entrectinib SH-SY5Y-TrkBSignificant tumor growth inhibition as a single agent and enhanced the efficacy of chemotherapy.[3][8]
AZ64 TrkB-overexpressing neuroblastomaSignificantly inhibited tumor growth and enhanced the efficacy of chemotherapy and radiation.[9]
CEP-751 Neuroblastoma xenograftsShowed growth-inhibitory effects, particularly in TrkB-expressing tumors, and induced apoptosis.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of TrkA inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used for their characterization.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Shc Shc TrkA->Shc Phosphorylates PI3K PI3K TrkA->PI3K Activates PLCg PLCγ TrkA->PLCg Activates Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

TrkA Signaling Pathway in Neuroblastoma.

The diagram above illustrates the canonical TrkA signaling pathway. Upon NGF binding, TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Shc. This initiates the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell proliferation and survival. TrkA also activates the PI3K/AKT pathway, which further promotes survival.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuroblastoma Cell Lines Treatment Treat with TrkA Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-TrkA, p-ERK, p-AKT) Treatment->Western_Blot Xenograft Establish Neuroblastoma Xenografts in Mice Inhibitor_Treatment Administer TrkA Inhibitor Xenograft->Inhibitor_Treatment Tumor_Measurement Monitor Tumor Growth Inhibitor_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity Inhibitor_Treatment->Toxicity_Assessment

References

Efficacy of Tyrphostin AG 879 vs. other tyrphostin compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Tyrphostin AG 879 and Other Tyrphostin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of this compound against other notable tyrphostin compounds. The information is curated to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, with a focus on quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Introduction to Tyrphostins

Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. This guide focuses on the comparative efficacy of several tyrphostin compounds, with a primary emphasis on this compound.

Comparative Efficacy: Quantitative Data

The inhibitory activity of this compound and other selected tyrphostins against various protein tyrosine kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 ValueKey Findings & Selectivity
This compound HER2/ErbB21 µM[2][3][4][5][6]Potent inhibitor. Exhibits 100-fold higher selectivity for ErbB2 than PDGFR and 500-fold higher selectivity than EGFR.[2][3][4][5]
TrKA10 µM[3][5][6][7]Inhibits TrKA phosphorylation; does not inhibit TrKB or TrKC.[3][7]
FLK1 (VEGFR2)~1 µMPotent inhibitor of the VEGF receptor.
ETK~5 nMBlocks the interaction between ETK and PAK1.
STAT315 µMSuppresses IL-6-induced tyrosine phosphorylation of STAT3.
Tyrphostin AG 825 HER2/ErbB20.15 µM[3]Highly selective inhibitor of ErbB2.
EGFR (ErbB1)19 µM[3]Significantly less potent against EGFR compared to ErbB2.
Tyrphostin A9 PDGFR0.5 µM[8]Potent inhibitor of the Platelet-Derived Growth Factor Receptor.
EGFR48.5 nM[9]Dual inhibitor of EGFR and VEGFR-2.[9]
VEGFR-228.2 nM[9]Shows higher potency against VEGFR-2 compared to EGFR.[9]
Tyrphostin AG 556 EGFR1.1 µM[10]Selective inhibitor of EGFR.[10]
HER2/ErbB2>500 µM[10][11]Demonstrates high selectivity for EGFR over HER2/ErbB2.[10][11]
Tyrphostin AG 490 JAK2~10 µM[12][13]Primarily blocks Jak2 kinase activity.[12]
JAK320 µM[12]Also inhibits Jak3, but with lower potency than Jak2.[12]
EGFR0.1 µM[13]Potent inhibitor of EGFR.[13]
ErbB213.5 µM[12][13]Moderate inhibitor of ErbB2.[12][13]

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Cell Line TypeConcentrationEffect
Human Leiomyosarcoma (HTB-114, HTB-115, HTB-88)20 µMDecreased proliferation and increased apoptosis.[2]
Rhabdomyosarcoma (HTB-82, TE-671)20 µMDecreased proliferation and increased apoptosis.[2]
Prostatic Adenocarcinoma (PC-3)20 µMDecreased proliferation and increased apoptosis.[2]
Acute Promyelocytic Leukemia (HL-60)20 µMDecreased proliferation and increased apoptosis.[2]
Histiocytic Lymphoma (U-937)20 µMDecreased proliferation and increased apoptosis.[2]
Breast Cancer (MCF-7)0.4 µMSignificant reduction in cell number through inhibition of DNA synthesis.[2]
v-Ha-RAS-transformed NIH 3T3 fibroblasts<1 µMInhibits Tyr-phosphorylation of ERK and its association with PAK1.[2]

In vivo studies using animal models have further substantiated the anti-tumor efficacy of this compound.

Animal ModelDosageAdministrationOutcome
Athymic NOD/SCID mice with HTB-114 or HL-60 grafts2 mgIntraperitonealDecrease in cancer growth.[2][4]
Nude mice with v-Ha-RAS transformed NIH 3T3 cells20 mg/kgIntraperitoneal50% of mice remained free of RAS-induced sarcomas, and tumor size was dramatically reduced in the others.[2][4]

Signaling Pathways and Mechanisms of Action

The efficacy of tyrphostins is rooted in their ability to inhibit specific signaling pathways. Below are diagrams illustrating the key pathways targeted by this compound and its counterparts.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Binds HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->HER2 Heterodimerizes AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AG879 This compound AG879->HER2

Caption: HER2/ErbB2 Signaling Pathway Inhibition by this compound.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates RAS RAS TrkA->RAS Activates AKT Akt PI3K->AKT Survival Neuronal Survival & Differentiation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival AG879 This compound AG879->TrkA Inhibits (IC50 = 10 µM)

Caption: TrkA Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of tyrphostin compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a tyrphostin compound against a specific protein tyrosine kinase.

1. Materials:

  • Purified recombinant protein tyrosine kinase

  • Specific peptide substrate for the kinase

  • Tyrphostin compound (e.g., this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

2. Procedure:

  • Prepare a serial dilution of the tyrphostin compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and the tyrphostin compound at various concentrations. Include a control well with DMSO only.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the tyrphostin concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.[9][14][15][16]

1. Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tyrphostin compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

  • 96-well cell culture plate

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tyrphostin compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

  • After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Incubate the plate at 37°C overnight or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 550-590 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Materials:

  • Cells treated with the tyrphostin compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Culture and treat cells with the desired concentrations of the tyrphostin compound for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Conclusion

This compound is a potent and selective inhibitor of several key protein tyrosine kinases, most notably HER2/ErbB2 and TrkA. Its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, both in vitro and in vivo, makes it a valuable tool for cancer research. When compared to other tyrphostin compounds, AG 879 demonstrates a distinct inhibitory profile. For instance, Tyrphostin AG 825 shows higher selectivity for HER2/ErbB2, while Tyrphostin AG 556 is more selective for EGFR. Tyrphostin A9 exhibits potent dual inhibition of PDGFR and VEGFR-2, and Tyrphostin AG 490 is a primary inhibitor of the JAK/STAT pathway. The choice of a specific tyrphostin compound should, therefore, be guided by the specific kinase and signaling pathway of interest in a given research context. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other kinase inhibitors.

References

Validating TrkA Phosphorylation Inhibition: A Comparative Guide to Tyrphostin AG 879 and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tyrphostin AG 879 and other commercially available small molecule inhibitors for validating the inhibition of Tropomyosin receptor kinase A (TrkA) phosphorylation. The information presented herein is supported by experimental data and includes detailed protocols to assist researchers in their drug discovery and development efforts.

Introduction to TrkA and its Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a pivotal role in the development and survival of neurons.[1] It is the high-affinity receptor for Nerve Growth Factor (NGF).[1] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal cell survival, differentiation, and growth.[1][2] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various neurological diseases and cancer, making TrkA a significant therapeutic target.

This compound is a tyrosine kinase inhibitor that has been shown to inhibit TrkA phosphorylation.[3][4] This guide compares the inhibitory activity of this compound with other selective TrkA inhibitors, providing researchers with the necessary information to choose the most appropriate tool for their studies.

Comparative Analysis of TrkA Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and a selection of alternative TrkA inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTrkA IC50Other Kinase Targets (IC50)Selectivity ProfileAssay Type
This compound 10 µM[3][4]ErbB2 (1 µM)[3][5][6]Selective for TrkA over TrkB and TrkC.[3][7] Also inhibits ErbB2 with higher potency than TrkA.[3][5][6] At least 500-fold more selective for ErbB2 than EGFR.[3][7]Not specified
GW441756 2 nM[3][5][6]LRRK2 (320 nM)[2]Potent and selective for TrkA, with over 100-fold selectivity against a range of other kinases.[5][6]Biochemical[2]
Entrectinib (RXDX-101) 1 nM[8]TrkB (3 nM), TrkC (5 nM), ROS1 (12 nM), ALK (7 nM)[8]Pan-Trk, ROS1, and ALK inhibitor.[1][7][8]Biochemical[8]
Larotrectinib (LOXO-101) 5-11 nM[9][10]TrkB, TrkC (low nM)[11][12][13]Highly selective for TrkA, TrkB, and TrkC over other kinases.[11][13][14][15]Enzymatic[9]

Experimental Protocol: Validating TrkA Phosphorylation Inhibition by Western Blot

This protocol outlines a standard western blot procedure to assess the inhibitory effect of a compound on NGF-induced TrkA phosphorylation in a suitable cell line, such as PC12 cells, which endogenously express TrkA.

Materials:

  • Cell Line: PC12 cells

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640) with supplements

    • Nerve Growth Factor (NGF)

    • TrkA inhibitor (e.g., this compound)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies: Rabbit anti-phospho-TrkA (e.g., Tyr490 or Tyr674/675), Rabbit or Mouse anti-total TrkA, Mouse anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

    • Chemiluminescent substrate (ECL)

  • Equipment:

    • Cell culture incubator

    • SDS-PAGE and Western blotting apparatus

    • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate PC12 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat cells with the TrkA inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce TrkA phosphorylation. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-TrkA overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total TrkA and a loading control like β-actin.

    • Quantify the band intensities and normalize the phospho-TrkA signal to the total TrkA or loading control signal.

    • Calculate the percentage of inhibition of TrkA phosphorylation for each inhibitor concentration compared to the NGF-stimulated control.

Visualizing Key Processes

To further aid in the understanding of TrkA signaling and the experimental validation process, the following diagrams are provided.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization P-TrkA Phosphorylated TrkA TrkA->P-TrkA Autophosphorylation Ras_MAPK Ras/MAPK Pathway P-TrkA->Ras_MAPK PI3K_Akt PI3K/Akt Pathway P-TrkA->PI3K_Akt PLCg PLCγ Pathway P-TrkA->PLCg Neuronal_Response Neuronal Survival, Differentiation, and Growth Ras_MAPK->Neuronal_Response PI3K_Akt->Neuronal_Response PLCg->Neuronal_Response AG879 This compound AG879->P-TrkA Inhibition

Caption: TrkA Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed PC12 Cells Serum_Starvation Serum Starve Cell_Seeding->Serum_Starvation Inhibitor_Treatment Pre-treat with Inhibitor Serum_Starvation->Inhibitor_Treatment NGF_Stimulation Stimulate with NGF Inhibitor_Treatment->NGF_Stimulation Cell_Lysis Lyse Cells NGF_Stimulation->Cell_Lysis Quantification Quantify Protein Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with anti-p-TrkA Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Re_probe Re-probe for Total TrkA & Loading Control Detection->Re_probe Quantify_Bands Quantify Band Intensity Re_probe->Quantify_Bands Normalize Normalize & Calculate Inhibition Quantify_Bands->Normalize

Caption: Experimental Workflow for Validating TrkA Phosphorylation Inhibition.

References

Tyrphostin AG 879: A Comparative Guide to its Receptor Tyrosine Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Tyrphostin AG 879, a tyrosine kinase inhibitor. By objectively comparing its activity against its primary targets and a panel of other receptor tyrosine kinases (RTKs), this document serves as a valuable resource for researchers designing experiments and interpreting results involving this compound.

Executive Summary

This compound is a potent inhibitor of the HER2/ErbB2 and TrkA receptor tyrosine kinases. While demonstrating significant selectivity for these primary targets, it exhibits a degree of cross-reactivity with other kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR). This guide presents quantitative data on its inhibitory activity, details the experimental methodologies used for such assessments, and provides visual representations of key signaling pathways and experimental workflows to aid in a thorough understanding of its biochemical activity.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: IC50 Values of this compound against Primary and Secondary Kinase Targets

Kinase TargetIC50 (µM)Selectivity vs. HER2/ErbB2
HER2/ErbB21-
TrkA1010-fold less sensitive
PDGFR~100100-fold less sensitive
EGFR>500500-fold less sensitive
FLK-1 (VEGFR2)~1Similar sensitivity

Table 2: Cross-reactivity Screening of this compound against a Broader Kinase Panel

The following table summarizes the percentage of remaining kinase activity in the presence of this compound at two different concentrations, providing a broader view of its selectivity. Data is sourced from the International Centre for Kinase Profiling.

Kinase% Activity Remaining (0.1 µM)% Activity Remaining (10 µM)
PAK5585519
SYK173138
SGK1124107
CK2123118
FGF-R112059
HIPK211821
IR118139
MST211354
ROCK 211394
YES111185
DYRK2110102
CDK2-Cyclin A11040
IKK beta109105
CHK210996
MAPKAP-K210899
PLK110513
p38 alpha MAPK10581
EF2K10590
PAK410556
PKB alpha10394
PIM110225
PRAK10227
PKC alpha10178
MNK110199
PRK2101114
PDK110096
NEK6100101
Lck99107
PKD19980
RSK19979
JNK19987
DYRK39860
IGF-1R9886
p38 gamma MAPK9892
PIM29853
PIM398

A Researcher's Guide to Tyrphostin AG 879: Evaluating Reproducibility and Performance in Trk Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of Tyrphostin AG 879, a widely used tyrosine kinase inhibitor, with alternative compounds targeting the Tropomyosin receptor kinase (Trk) family. We delve into the available experimental data to assess the consistency of its effects and provide detailed protocols for key assays to aid in the design of robust and reproducible experiments.

This compound is a first-generation, cell-permeable inhibitor of protein tyrosine kinases. It has been instrumental in elucidating the role of Trk signaling in various cellular processes, including neuronal differentiation, survival, and oncogenesis. While it has been a valuable tool, its broader specificity compared to newer inhibitors necessitates a careful evaluation of its performance and the reproducibility of its effects. This guide aims to provide an objective overview to inform the selection and application of this compound in research settings.

Performance Comparison of Trk Inhibitors

The landscape of Trk inhibitors has evolved significantly since the introduction of compounds like this compound. While AG 879 shows inhibitory activity against TrkA, it also potently inhibits other kinases, most notably HER2/ErbB2. Newer generations of Trk inhibitors, such as Larotrectinib and Entrectinib, exhibit much higher potency and selectivity for the Trk family of receptors.

InhibitorTarget KinasesIC50 (TrkA)Other notable IC50 valuesReference
This compound TrkA, HER2/ErbB2, VEGFR-2~10 µM (in cells)HER2/ErbB2: ~1 µM, VEGFR-2: ~1 µM[1][2]
Larotrectinib TrkA, TrkB, TrkC<10 nMHighly selective for Trk family[3]
Entrectinib TrkA, TrkB, TrkC, ROS1, ALK1-5 nM (biochemical)ROS1, ALK[3]
K252a TrkA, other kinases~3 nMBroad-spectrum kinase inhibitorNot directly found in search results

Signaling Pathways and Experimental Workflows

To facilitate the design of experiments, the following diagrams illustrate the canonical Trk signaling pathway and a typical workflow for assessing the efficacy of an inhibitor like this compound.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin TrkA Receptor TrkA Receptor Neurotrophin->TrkA Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation TrkA Receptor->Dimerization & Autophosphorylation This compound This compound This compound->TrkA Receptor Inhibits PI3K PI3K Dimerization & Autophosphorylation->PI3K Ras Ras Dimerization & Autophosphorylation->Ras Akt Akt PI3K->Akt Cell Survival & Growth Cell Survival & Growth Akt->Cell Survival & Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription & Proliferation Gene Transcription & Proliferation ERK->Gene Transcription & Proliferation

Caption: Trk Signaling Pathway Inhibition by this compound.

Experimental_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Neurotrophin Stimulation Neurotrophin Stimulation Treatment with this compound->Neurotrophin Stimulation Cell Lysis Cell Lysis Neurotrophin Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot (p-TrkA, Total TrkA, p-ERK, etc.) Western Blot (p-TrkA, Total TrkA, p-ERK, etc.) Protein Quantification->Western Blot (p-TrkA, Total TrkA, p-ERK, etc.) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Protein Quantification->Cell Viability Assay (e.g., MTT) Data Analysis Data Analysis Western Blot (p-TrkA, Total TrkA, p-ERK, etc.)->Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

To ensure the reproducibility of your experiments, it is crucial to follow well-defined protocols. Below are detailed methodologies for two key assays used to evaluate the effects of this compound.

Western Blot for TrkA Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on neurotrophin-induced TrkA phosphorylation in a relevant cell line (e.g., PC12 cells, which endogenously express TrkA).[9][10][11][12]

Materials:

  • Cell line expressing TrkA (e.g., PC12)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Neurotrophin (e.g., Nerve Growth Factor - NGF)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total TrkA, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Plate cells to achieve 70-80% confluency on the day of the experiment. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells) for 10-15 minutes. Include a non-stimulated control group.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-TrkA signal to total TrkA and the loading control.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13][14]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

By providing this comparative data and these detailed protocols, we aim to equip researchers with the necessary information to critically evaluate the use of this compound in their studies and to enhance the reproducibility of their experimental outcomes.

References

Tyrphostin AG 879 vs. Gefitinib: A Comparative Analysis for EGFR-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the mechanistic differences and target specificities of Tyrphostin AG 879 and Gefitinib, clarifying their respective roles in the context of EGFR-mutant malignancies.

Executive Summary

Gefitinib is an established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with EGFR-mutant non-small cell lung cancer (NSCLC).[1][2][3][4][5][6][7] Its mechanism of action relies on the selective inhibition of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9][10][11] In contrast, this compound is a potent inhibitor of HER2/ErbB2, a different member of the ErbB family of receptor tyrosine kinases.[8][9] Experimental data indicates that this compound exhibits significantly lower potency against EGFR, making it an unsuitable alternative to gefitinib for the treatment of cancers driven by EGFR mutations.[8][9] This guide provides a comprehensive comparison of the two compounds, supported by available preclinical data, to elucidate their distinct pharmacological profiles and guide future research.

Mechanism of Action and Target Selectivity

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[8][9][10][11] This reversible inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9][10] In EGFR-mutant cancers, where the receptor is constitutively active, gefitinib's targeted inhibition leads to cell cycle arrest and apoptosis.[8][10]

This compound, on the other hand, is a potent inhibitor of HER2/ErbB2, with a reported IC50 of 1 μM.[8][9] Its selectivity for HER2 is substantially higher than for EGFR, with studies indicating it is 100- to 500-fold more selective for HER2.[8][9] While it is a tyrosine kinase inhibitor, its primary target is not the mutant EGFR that drives a specific subset of lung cancers. Some research also suggests that this compound can inhibit RAF-1 and HER-2 expression, indicating a more complex mechanism of action that is not centered on direct EGFR inhibition.[11]

Comparative Inhibitory Activity

The following table summarizes the available data on the inhibitory concentrations (IC50) of this compound and gefitinib against their primary targets.

CompoundPrimary TargetIC50Notes
This compound HER2/ErbB21 μM100- to 500-fold more selective for HER2 over EGFR.[8][9]
Gefitinib EGFRVaries by mutation (nM range)Highly potent against activating EGFR mutations (e.g., exon 19 deletions, L858R).

Experimental Data: Cell Viability and Proliferation

While no direct comparative studies of this compound and gefitinib in EGFR-mutant cancer cell lines are available, the existing literature on their individual activities provides insight into their potential efficacies.

Gefitinib has been extensively studied in EGFR-mutant NSCLC cell lines, where it demonstrates potent inhibition of cell proliferation and induction of apoptosis at nanomolar concentrations.

This compound has been shown to decrease proliferation in various cancer cell lines, including those from leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, and acute promyelocytic leukemia, typically at micromolar concentrations (around 20 μM).[8] However, there is a lack of specific data on its effects on well-characterized EGFR-mutant cell lines.

Signaling Pathway Inhibition

The differential target selectivity of this compound and gefitinib translates to their effects on intracellular signaling pathways. Gefitinib directly inhibits the signaling cascade downstream of mutant EGFR. This compound's primary effect would be on HER2-mediated signaling, which can also involve the PI3K-AKT and MAPK pathways, but is initiated by a different receptor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->RAS Activates HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits This compound This compound This compound->HER2 Inhibits

Figure 1. Simplified diagram of the EGFR and HER2 signaling pathways, illustrating the distinct points of inhibition for Gefitinib and this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the effect of inhibitors on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., EGFR-mutant NSCLC cell line HCC827 for gefitinib) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (gefitinib or this compound) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere add_compound Add varying concentrations of inhibitor adhere->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Figure 2. A typical workflow for a cell viability experiment using the MTT assay to determine the IC50 of a compound.

Conclusion

Based on the available evidence, this compound is not a suitable alternative to gefitinib for the treatment of EGFR-mutant cancers. Its pharmacological profile demonstrates a clear and potent inhibition of HER2/ErbB2, with significantly weaker activity against EGFR. For researchers and clinicians focused on targeting the specific oncogenic driver in EGFR-mutant malignancies, gefitinib and other EGFR-selective TKIs remain the appropriate therapeutic strategy. This compound may have relevance in cancers driven by HER2 amplification or mutation, but its application in an EGFR-mutant context is not supported by current data. Future research should continue to focus on developing more potent and selective EGFR inhibitors to overcome resistance and improve outcomes for this patient population.

References

A Preclinical Review of Tyrphostin AG 879: Therapeutic Potential in Oncology Compared to Current Standards of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical tyrosine kinase inhibitor, Tyrphostin AG 879, with currently approved drugs for cancers where its targets, TrkA and ErbB2 (HER2), are implicated. This analysis is based on available preclinical and clinical data to objectively evaluate its therapeutic potential.

Executive Summary

This compound is a potent inhibitor of Tropomyosin receptor kinase A (TrkA) and a selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2][3] Its dual inhibitory action suggests potential therapeutic applications in cancers driven by these pathways, such as certain types of breast cancer and neuroblastoma. However, this compound remains a preclinical entity with no publicly available clinical trial data. This guide contrasts its preclinical profile with the established efficacy and mechanisms of current FDA-approved therapies for HER2-positive breast cancer and high-risk neuroblastoma.

Mechanism of Action: this compound

This compound exerts its effects by inhibiting the phosphorylation of TrkA and ErbB2, key receptor tyrosine kinases involved in cell proliferation, survival, and differentiation.

  • TrkA Inhibition: By blocking TrkA, this compound can interfere with the signaling cascade initiated by nerve growth factor (NGF), which is implicated in the growth and survival of various tumors, including neuroblastoma.

  • ErbB2/HER2 Inhibition: As a selective inhibitor of ErbB2, this compound can disrupt the HER2 signaling pathway, which is a critical driver in HER2-positive breast cancer and other malignancies.[1][2][3]

The dual-targeting nature of this compound presents a potential advantage in treating cancers where both TrkA and HER2 pathways may be active or contribute to resistance mechanisms.

Comparative Analysis: Preclinical Data

This section compares the in vitro inhibitory activity of this compound with other small molecule tyrosine kinase inhibitors targeting HER2.

DrugTarget(s)IC50 (HER2)IC50 (TrkA)Selectivity Notes
This compound TrkA, ErbB2/HER21 µM[1][2][3]10 µM[1][2]Over 500-fold more selective for ErbB2 than EGFR.[1][2][3]
Neratinib EGFR, HER2, HER459 nM[4][5]Not ReportedIrreversible pan-HER inhibitor.[5]
Tucatinib HER2Single-digit nMNot ReportedHighly selective for HER2 over EGFR (>1000-fold).[6][7][8]
Lapatinib EGFR, HER2~10-20 nMNot ReportedDual tyrosine kinase inhibitor.

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Therapeutic Landscape and Current Standards of Care

A direct comparison of the therapeutic potential of this compound is limited by its preclinical status. Below is an overview of the established drugs for its potential target indications.

HER2-Positive Breast Cancer

The treatment of HER2-positive breast cancer has been revolutionized by a variety of targeted therapies.

Drug ClassDrug Name(s)Mechanism of ActionKey Clinical Efficacy Data
Monoclonal Antibodies Trastuzumab, PertuzumabBind to the extracellular domain of HER2, blocking downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[9][10][11][12][13]Adjuvant trastuzumab reduces recurrence risk by 34% and mortality by 33%.[9] The addition of pertuzumab further improves survival in metastatic and early-stage settings.[2][14]
Antibody-Drug Conjugates (ADCs) Ado-trastuzumab emtansine (T-DM1), Fam-trastuzumab deruxtecan (T-DXd)Link a potent cytotoxic agent to an anti-HER2 antibody, enabling targeted delivery of chemotherapy to HER2-expressing cells.[14][15][16][17][18][19][20][21][22]Adjuvant T-DM1 reduces the risk of recurrence or death by 50% in patients with residual disease.[23][24][25][26] T-DXd has shown significant improvement in progression-free survival in previously treated patients.[17][22][27][28][29][30]
Tyrosine Kinase Inhibitors (TKIs) Lapatinib, Neratinib, TucatinibInhibit the intracellular tyrosine kinase domain of HER2, blocking downstream signaling pathways.[21][31][32]These agents are effective in various settings, including after progression on other HER2-targeted therapies. Tucatinib has shown efficacy in patients with brain metastases.[6][7][8][18]
High-Risk Neuroblastoma

The treatment for high-risk neuroblastoma is multi-modal and intensive.

Treatment ModalityDrug/Therapy Name(s)Mechanism of ActionKey Clinical Efficacy Data
Immunotherapy DinutuximabA monoclonal antibody that targets GD2, a glycolipid highly expressed on neuroblastoma cells, inducing ADCC and complement-dependent cytotoxicity (CDC).[24][25][33][34][35]The addition of dinutuximab to standard therapy significantly improves event-free and overall survival. 5-year event-free survival was 61.1% in a large cohort.[36][37][38][39]
Targeted Radionuclide Therapy 131I-MIBG TherapyMetaiodobenzylguanidine (MIBG) is taken up by neuroblastoma cells via the norepinephrine transporter. The attached radioactive iodine (131I) delivers targeted radiation to the tumor cells.[26][38][39][40][41]Response rates of 30-40% have been observed in patients with relapsed/refractory neuroblastoma.[39]
Targeted Small Molecules ALK inhibitors (e.g., Crizotinib, Lorlatinib)Inhibit anaplastic lymphoma kinase (ALK), which is mutated or amplified in a subset of neuroblastomas.[35]Clinical trials are ongoing to evaluate the efficacy of ALK inhibitors in this patient population.[5][11][19][42]

Signaling Pathways

The following diagrams illustrate the targeted signaling pathways.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Pertuzumab Pertuzumab Pertuzumab->HER2 Blocks Dimerization TKIs This compound Lapatinib, Neratinib, Tucatinib TKIs->HER2 Inhibit Kinase Domain Trastuzumab Trastuzumab Trastuzumab->HER2

HER2 Signaling Pathway and Points of Inhibition.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF Nerve Growth Factor (NGF) TrkA TrkA NGF->TrkA Binding & Dimerization PI3K PI3K TrkA->PI3K Activation RAS RAS TrkA->RAS Activation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Neurite_Outgrowth Neurite_Outgrowth ERK->Neurite_Outgrowth Tyrphostin_AG_879 Tyrphostin_AG_879 Tyrphostin_AG_879->TrkA Inhibits Phosphorylation

TrkA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Reagents: Purified recombinant kinase (e.g., HER2, TrkA), kinase buffer, ATP, substrate peptide, test compound (e.g., this compound), and detection reagent.

  • Procedure:

    • The kinase reaction is performed in a 96- or 384-well plate.

    • The test compound is serially diluted and incubated with the kinase enzyme in the kinase buffer.

    • The reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on cell viability and proliferation.[4][10][12][16]

Protocol:

  • Cell Seeding: Cancer cells (e.g., SK-BR-3 for HER2, SH-SY5Y for TrkA) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[4][12][16]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 (concentration for 50% growth inhibition) is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by a compound.[1][43][13][15][33]

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.[1][13][15][33]

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Xenograft_Model Tumor Xenograft Model in Mice Efficacy_Evaluation Tumor Growth Inhibition Survival Analysis Xenograft_Model->Efficacy_Evaluation Preclinical_Development Preclinical Development Efficacy_Evaluation->Preclinical_Development Target_Identification Target Identification (TrkA, HER2) Compound_Screening Compound Screening (this compound) Target_Identification->Compound_Screening Compound_Screening->Kinase_Assay Lead_Optimization->Xenograft_Model Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials

Typical Drug Discovery and Development Workflow.

Conclusion and Future Directions

This compound demonstrates interesting preclinical activity as a dual inhibitor of TrkA and HER2. Its ability to target two distinct oncogenic pathways provides a rationale for further investigation. However, its therapeutic potential remains largely theoretical in the absence of clinical data.

A direct comparison with highly effective and clinically validated drugs for HER2-positive breast cancer and neuroblastoma highlights the significant hurdles that this compound would need to overcome. The current standards of care have demonstrated substantial improvements in patient outcomes, setting a high bar for new therapeutic agents.

Future research on this compound should focus on:

  • Head-to-head preclinical studies: Direct comparative studies against current TKIs in a panel of relevant cell lines and animal models.

  • Evaluation in resistant models: Assessing its activity in models of resistance to current HER2-targeted therapies.

  • Pharmacokinetic and toxicology studies: Comprehensive in vivo studies to determine its drug-like properties and safety profile.

  • Clinical translation: If preclinical data are compelling, progression to Phase I clinical trials would be the critical next step to evaluate its safety and preliminary efficacy in humans.

Without clinical trial data, this compound remains a tool for research rather than a near-term therapeutic option. Its value lies in its potential to inform the development of next-generation inhibitors that may offer improved efficacy or overcome resistance to existing therapies.

References

Safety Operating Guide

Proper Disposal of Tyrphostin AG 879: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tyrphostin AG 879, a tyrosine kinase inhibitor used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety Precautions

This compound is a chemical compound that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled. Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

Waste Classification and Segregation

This compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste containers.

Critical Incompatibility: Avoid mixing this compound waste with strong oxidizing agents.

To ensure safe disposal, segregate waste streams as follows:

Waste StreamDescription
Solid this compound Waste Includes expired or unused pure compound, as well as disposable labware (e.g., weigh boats, pipette tips) heavily contaminated with the solid chemical.
Solvent Waste Contaminated with this compound Any solvents used to dissolve or rinse equipment that has come into contact with this compound.

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe collection and disposal of this compound waste.

A Step 1: Prepare a Designated Hazardous Waste Container B Step 2: Collect Solid this compound Waste A->B C Step 3: Securely Seal the Container B->C D Step 4: Label the Waste Container C->D E Step 5: Store the Waste Container Appropriately D->E F Step 6: Arrange for Professional Disposal E->F

Figure 1. Workflow for the disposal of solid this compound waste.

Step 1: Prepare a Designated Hazardous Waste Container

  • Select a container that is compatible with chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • The container must be clean and dry before use.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

Step 2: Collect Solid this compound Waste

  • Carefully transfer any unused or expired solid this compound into the designated waste container.

  • Also, place any disposable labware that is grossly contaminated with the solid compound into this container.

  • Minimize the generation of dust during transfer.

Step 3: Securely Seal the Container

  • Once the waste has been added, securely fasten the lid on the container to prevent any spills or release of vapors.

Step 4: Label the Waste Container

  • Properly label the hazardous waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 5: Store the Waste Container Appropriately

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals, particularly strong oxidizing agents.

  • Ensure the storage area is well-ventilated.

Step 6: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste.

Disposal of Contaminated Solvents

For solvents contaminated with this compound, follow a similar procedure, using a designated and compatible liquid hazardous waste container. The label should clearly indicate the solvent and that it is contaminated with this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG 879

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tyrphostin AG 879, a potent tyrosine kinase inhibitor. By adhering to these procedural steps, you can minimize risks and ensure a safe and effective research environment.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye Protection Safety glasses with side shields or gogglesMust provide a complete seal around the eyes.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form or if there is a risk of aerosolization.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid compound.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling and before leaving the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.

This compound: Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate_tools Decontaminate Tools and Surfaces dissolve->decontaminate_tools remove_ppe Doff PPE Correctly decontaminate_tools->remove_ppe dispose_waste Dispose of Waste in Accordance with Regulations remove_ppe->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for experimental success and safety.

Solubility Data:

SolventSolubility
DMSO>10 mM
EthanolLimited

Protocol for Preparing a Stock Solution in DMSO:

  • Preparation: Perform all steps in a chemical fume hood while wearing the appropriate PPE.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the powder.

  • Enhancing Solubility: To achieve a higher concentration, the tube can be warmed at 37°C for 10 minutes and/or sonicated for a short period.

  • Storage: Stock solutions can be stored at -20°C for several months.

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.